Product packaging for Eugenyl Acetate(Cat. No.:CAS No. 93-28-7)

Eugenyl Acetate

货号: B1666532
CAS 编号: 93-28-7
分子量: 206.24 g/mol
InChI 键: SCCDQYPEOIRVGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Acetyleugenol is a member of phenols and a benzoate ester.
Acetyleugenol has been reported in Perilla frutescens, Alpinia chinensis, and other organisms with data available.
from cloves;  inhibits arachidonate-, adrenaline-, & collagen-induced platelet aggregation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1666532 Eugenyl Acetate CAS No. 93-28-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCDQYPEOIRVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052624
Record name (2-Methoxy-4-prop-2-enylphenyl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aceteugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

93-28-7
Record name Eugenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyleugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eugenol acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxy-4-prop-2-enylphenyl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUGENOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9OSB376X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aceteugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 - 31 °C
Record name Aceteugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Eugenyl Acetate: Chemical and Physical Properties

Introduction

This compound, also known as acetyl eugenol, is a phenylpropanoid and a naturally occurring ester of eugenol. It is a significant constituent of clove oil, contributing to its characteristic aroma and biological activities.[1] While traditionally utilized in the flavor and fragrance industries for its mild, sweet, and clove-like scent, recent scientific interest has shifted towards its pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature, melting into a colorless to pale yellow liquid with a characteristic warm, spicy, and slightly fruity aroma reminiscent of cloves.[1][2][4] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][4]

Identifiers and Chemical Structure
IdentifierValueReference
IUPAC Name (2-methoxy-4-prop-2-enylphenyl) acetate[5]
Synonyms Acetyleugenol, Eugenol acetate, 4-Allyl-2-methoxyphenyl acetate[5][6]
CAS Number 93-28-7[7]
Molecular Formula C₁₂H₁₄O₃[7]
Molecular Weight 206.24 g/mol [5][7]
SMILES CC(=O)OC1=C(C=C(C=C1)CC=C)OC[5]
InChIKey SCCDQYPEOIRVGX-UHFFFAOYSA-N[5]
Physical Properties
PropertyValueReference
Appearance Molten white crystalline solid or colorless to light yellow liquid[4][7]
Odor Soft, sweet, clove-like, floral, and spicy[1][4]
Melting Point 29 - 31 °C[4][5]
Boiling Point 281 - 286 °C[1][4]
Density 1.079 g/mL at 25 °C[4][7]
Refractive Index n20/D 1.514 - 1.522[4][5][7]
Flash Point > 93.3 °C (Closed Cup)[8]
Vapor Pressure < 0.1 mm Hg at 20 °C[8]
Solubility
SolventSolubilityReference
Water Insoluble (407 mg/L at 20 °C)[1][2]
Ethanol Soluble[4][5]
Ether Soluble[4][5]
Fixed Oils Soluble[5]
Organic Solvents Soluble[2][9]
Spectroscopic Data
TechniqueKey FeaturesReference
¹H NMR Data available in public databases.[5]
¹³C NMR Data available in public databases.[10]
IR Spectroscopy Characteristic ester carbonyl stretch. Raw spectra data available.[5][11]
Mass Spectrometry Molecular ion peak consistent with its molecular weight.[5][6]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, compiled from referenced literature.

Synthesis of this compound via Heterogeneous Catalysis

This protocol describes a solvent-free synthesis method, which is environmentally friendly and efficient.

Objective: To synthesize this compound from eugenol and acetic anhydride using a reusable solid acid catalyst.

Materials:

  • Eugenol (99% purity)

  • Acetic Anhydride

  • Heterogeneous catalyst (e.g., Molecular Sieve 4Å, Amberlite XAD-16, or Lewatit® GF 101 resin)[12]

  • Hexane (for washing)

  • Screw-capped reaction flasks

  • Thermostatic bath

  • Filtration apparatus

Methodology:

  • Reactant Preparation: In a screw-capped flask, mix eugenol and acetic anhydride at a specified molar ratio (e.g., 1:1 to 1:5).[12]

  • Catalyst Addition: Add the heterogeneous catalyst to the mixture. The amount of catalyst is typically a weight percentage of the total reactants (e.g., 1-10 wt%).[12]

  • Reaction: Place the flask in a thermostatic bath set to the desired temperature (e.g., 60-70 °C) and agitate if required.[12] The reaction is monitored for a specific duration, which can range from 10 minutes to several hours.[12]

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Catalyst Regeneration (Optional): The recovered catalyst can be washed with a solvent like hexane and dried in an oven (e.g., at 100 °C for 4 hours) for reuse in subsequent batches.[12]

  • Product Analysis: The resulting product mixture is then analyzed to determine the conversion of eugenol to this compound.

G cluster_synthesis Synthesis Workflow A Mix Eugenol & Acetic Anhydride B Add Heterogeneous Catalyst A->B C Incubate in Thermostatic Bath (e.g., 60-70°C) B->C D Filter to Remove Catalyst C->D E Analyze Product (GC-FID/GC-MS) D->E F Wash Catalyst (Hexane) D->F Catalyst Path G Dry Catalyst (100°C) F->G H Reuse Catalyst G->H

Caption: Workflow for the heterogeneous catalytic synthesis of this compound.

Quantification of this compound by Gas Chromatography (GC)

This protocol is used to determine the purity of the synthesized product and to quantify the conversion rate.

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • Gas Chromatograph (e.g., Shimadzu GC-2010) with a Flame Ionization Detector (FID).[12]

  • Capillary Column (e.g., INOWAX, 30 m × 250 μm × 0.25 μm).[12]

GC Conditions:

  • Injector Temperature: 250 °C[12]

  • Detector Temperature: 275 °C[12]

  • Injection Mode: Split[12]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 8 minutes.

    • Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: 220 °C for 5 minutes.[12]

Methodology:

  • Standard Preparation: Prepare standard solutions of this compound (99% purity) of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dilute the reaction mixture sample in the same solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time from the standard injection. The concentration in the sample is determined by comparing the peak area with the calibration curve generated from the standards.

G cluster_gc GC Analysis Workflow A Prepare this compound Standard Solutions C Inject into GC-FID A->C B Prepare Diluted Sample Solution B->C D Identify Peak by Retention Time C->D E Quantify using Peak Area & Calibration Curve D->E

Caption: General workflow for the quantification of this compound using GC-FID.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[4] While much of the detailed mechanistic research has focused on its precursor, eugenol, studies indicate that this compound shares and possesses unique properties.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential.[2][12] The antioxidant activity may be attributed to its ability to act as a free-radical scavenger.[1] Studies comparing its efficacy to eugenol have shown that this compound can be more effective in reducing the oxidation of lipids at high temperatures.[1]

Antimicrobial Activity

This compound is effective against various bacteria, although its minimum inhibitory concentration (MIC) may be higher than that of eugenol in some cases.[2][12] It has shown activity against both Gram-positive and Gram-negative bacteria.[2][12] The mechanism is believed to involve the disruption of the bacterial cell membrane.[9]

Anti-inflammatory and Anticancer Signaling

This compound has been identified as an anti-inflammatory and anticancer agent.[4] Its mechanism of action involves the modulation of key signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Specifically, this compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[4] By inhibiting NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines.

In the context of cancer, this compound enhances the expression of tumor suppressor proteins p53 and p21.[4] The upregulation of p53 can trigger cell cycle arrest or apoptosis in cancer cells, while p21 (also known as WAF1) acts as a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest.[4]

G cluster_pathway Proposed Signaling Pathway of this compound EA This compound NFkB NF-κB EA->NFkB inhibits p53 p53 EA->p53 enhances expression Stimuli Inflammatory Stimuli Stimuli->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription Inflammation Inflammation Cytokines->Inflammation DNA_Damage DNA Damage / Oncogenic Stress DNA_Damage->p53 p21 p21 (WAF1) p53->p21 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Known anti-inflammatory and anticancer signaling effects of this compound.

Safety and Toxicology

This compound is considered moderately toxic by ingestion.[1] The acute oral LD50 in rats has been reported as 1.67 g/kg.[1][4] It is classified as a skin irritant.[1] Standard safety precautions, including the use of protective clothing, gloves, and eye protection, should be followed when handling the compound. It is a combustible liquid and should be stored away from strong oxidizing agents in a cool, well-ventilated area.[4]

Conclusion

This compound is a versatile molecule with well-characterized chemical and physical properties. Its utility extends beyond the flavor and fragrance industries into areas of significant interest for biomedical and pharmaceutical research. The availability of efficient, environmentally friendly synthesis protocols and robust analytical methods facilitates its further investigation. The emerging evidence of its ability to modulate key signaling pathways in inflammation and cancer, such as NF-κB and p53, positions this compound as a promising candidate for further drug development studies. This guide serves as a foundational resource for professionals engaged in the scientific exploration of this compound.

References

The Botanical Treasury of Eugenyl Acetate: A Technical Guide to its Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate, a phenylpropanoid ester, is a naturally occurring bioactive compound with significant interest in the pharmaceutical, flavor, and fragrance industries. Its aromatic profile, coupled with potential therapeutic properties, has driven research into its natural origins. This technical guide provides an in-depth exploration of the primary plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a comprehensive overview of its biosynthetic pathway.

Natural Plant Sources of this compound

This compound is found in the essential oils of a variety of aromatic plants. The concentration of this compound can vary significantly based on the plant species, the specific part of the plant utilized, geographical location, and harvesting season. The most prominent and commercially relevant source of this compound is the clove tree, Syzygium aromaticum.

Quantitative Analysis of this compound in Plant Essential Oils

The following table summarizes the quantitative data for this compound content in the essential oils of several key plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Plant SpeciesFamilyPlant PartThis compound Content (%)Reference(s)
Syzygium aromaticum (Clove)MyrtaceaeFlower Buds5.01 - 22.0[1][2][3][4][5][6]
Leaves2.02 - 3.05[3]
Cinnamomum zeylanicum (Ceylon Cinnamon)LauraceaeLeaves0 - 3.78[7][8][9]
Laurus nobilis (Bay Laurel)LauraceaeLeavesNot consistently detected; α-terpinyl acetate is a major component (up to 15.82%)[10][11][12][13][14]
Pimenta racemosa (Bay Rum Tree)MyrtaceaeLeavesNot consistently detected as a major component; Eugenol is predominant (up to 70.87%)[15][16][17][18][19]

Experimental Protocols

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is a standard method for extracting essential oils from plant materials. The following protocol is a general guideline and can be optimized for specific plant matrices.[20][21][22]

Materials and Equipment:

  • Fresh or dried plant material (e.g., clove buds, cinnamon leaves)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collecting vessel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient oil extraction. For fresh material, chopping or crushing is recommended.

  • Apparatus Setup: Place a known quantity of the prepared plant material into a round-bottom flask. Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.

  • Distillation: Connect the flask to the Clevenger apparatus and condenser. Begin heating the flask using the heating mantle. The water will boil, and the resulting steam will pass through the plant material, volatilizing the essential oils.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state. The condensate flows into the collection tube of the Clevenger apparatus. As essential oils are generally less dense than water, they will form a layer on top of the hydrosol (distilled water).

  • Oil Separation: Once the distillation is complete (typically after 3-4 hours, or when no more oil is being collected), allow the apparatus to cool. Carefully collect the essential oil layer from the collection tube.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Extraction of this compound: Solvent Extraction

Solvent extraction is an alternative method that can be used to extract this compound and other phenylpropanoids from plant material.[23][24][25]

Materials and Equipment:

  • Powdered plant material

  • Soxhlet apparatus or glassware for maceration

  • Organic solvent (e.g., ethanol, hexane, dichloromethane)

  • Rotary evaporator

  • Filter paper

  • Glass vials for storage

Procedure:

  • Maceration or Soxhlet Extraction:

    • Maceration: Soak a known amount of the powdered plant material in a suitable organic solvent in a sealed container for a specified period (e.g., 24-72 hours) with occasional agitation.

    • Soxhlet Extraction: Place the powdered plant material in a thimble within a Soxhlet extractor. The solvent is heated, vaporizes, condenses, and drips onto the plant material, extracting the desired compounds. This process is repeated in cycles.

  • Filtration: After the extraction period, filter the mixture to separate the plant debris from the solvent extract.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure. This leaves behind the crude essential oil or oleoresin.

  • Storage: Store the crude extract in a sealed, dark glass vial at 4°C.

Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in essential oils.[5][26]

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 series or similar.

  • Mass Spectrometer: Agilent 5973 series or similar.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/minute to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1:100 v/v).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system in split mode (e.g., split ratio 50:1).

  • Data Acquisition: Acquire the data over the specified mass range.

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of this compound by integrating the peak area of the corresponding chromatogram and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve using a certified reference standard of this compound is required.

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the shikimate pathway, which gives rise to the aromatic amino acid L-phenylalanine. This amino acid then enters the phenylpropanoid pathway, a series of enzymatic reactions that produce a wide array of secondary metabolites, including eugenol, the direct precursor to this compound.[1][2]

The final step in the formation of this compound is the esterification of eugenol with an acetyl group from acetyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme.[24]

Signaling Pathway Diagram

Eugenyl_Acetate_Biosynthesis cluster_title Biosynthetic Pathway of this compound cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway E4P Erythrose-4-Phosphate Shikimate Shikimate E4P->Shikimate PEP Phosphoenolpyruvate PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate L_Phe L-Phenylalanine Chorismate->L_Phe Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid ... Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol ... Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alcohol->Coniferyl_Acetate CFAT Eugenol Eugenol Coniferyl_Acetate->Eugenol EGS Eugenyl_Acetate This compound Eugenol->Eugenyl_Acetate AAT PAL PAL C4H C4H CFAT CFAT EGS EGS AAT AAT

Caption: Biosynthesis of this compound from the Shikimate Pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Plant Material (e.g., Clove Buds) Preparation Grinding / Crushing Start->Preparation Extraction Hydrodistillation or Solvent Extraction Preparation->Extraction Separation Separation of Essential Oil Extraction->Separation Drying Drying with Anhydrous Na2SO4 Separation->Drying Analysis GC-MS Analysis Drying->Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Analysis->Data_Acquisition Data_Processing Data Processing (Identification & Quantification) Data_Acquisition->Data_Processing End Reported Eugenyl Acetate Content Data_Processing->End

Caption: General workflow for extraction and analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and utilization of this important natural compound. The provided methodologies offer a solid foundation for the extraction, identification, and quantification of this compound from various plant matrices, facilitating further research into its biological activities and potential applications.

References

Eugenyl Acetate: A Comprehensive Technical Guide to its Biological Activities and Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenyl acetate, a phenylpropanoid compound and the acetylated derivative of eugenol, is a significant component of various essential oils, notably from cloves. While structurally similar to eugenol, the addition of an acetyl group modifies its physicochemical properties, influencing its biological activities. This technical guide provides an in-depth analysis of the multifaceted biological and pharmacological effects of this compound. It consolidates current scientific knowledge on its anti-inflammatory, antioxidant, antimicrobial, analgesic, and anticancer properties. Detailed experimental protocols for evaluating these activities are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's effects, with a focus on key signaling pathways, visualized through detailed diagrams to support further research and drug development endeavors.

Introduction

This compound, chemically known as 4-allyl-2-methoxyphenyl acetate, is a naturally occurring ester that contributes to the aromatic profile of several plants, including cloves (Syzygium aromaticum)[1][2]. It is structurally characterized by a benzene ring substituted with a methoxy group, an allyl group, and an acetate ester group. The presence of the acetyl group distinguishes it from its precursor, eugenol, leading to altered polarity and bioavailability, which in turn can modulate its biological efficacy. This document serves as a technical resource for researchers, providing a detailed examination of the biological activities of this compound, the experimental methodologies used to elucidate these effects, and the underlying molecular mechanisms.

Biological Activities and Effects

This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for therapeutic applications. The following sections detail its primary biological effects, supported by quantitative data and experimental methodologies.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. It has been shown to modulate the immune response by affecting macrophage function and cytokine production[3].

ParameterCell Line/ModelConcentration/DoseObserved EffectReference
Macrophage Oxidative Burst (NBT assay)Murine Macrophages10 µg/mL~124% stimulation (SI 2.2)[3]
Lysosomal Enzyme ActivityMurine Macrophages1-1000 µg/mL~30% reduction (SI 0.7)[3]
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6)Macrophage Cells0.01%, 0.1%, 1%Significant inhibition of TNF-α and IL-6 production[4]
Inhibition of Prostaglandin FormationIn vitro assayNot SpecifiedInhibition of COX-2 enzyme[5]

This protocol is based on the methodology described for evaluating the effect of this compound on murine macrophage function[3].

  • Cell Culture: Murine peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1x10^5 cells/well.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24 hours.

  • Nitroblue Tetrazolium (NBT) Dye Reduction Assay (Oxidative Burst):

    • After treatment, macrophages are incubated with zymosan A (5x10^6 particles/well) and 1.5 mg/mL of NBT dye.

    • The plate is incubated for a specified period, and the reaction is stopped.

    • The formazan produced is dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The stimulation index (SI) is calculated as the ratio of the optical density (OD) of the sample to the control.

  • Lysosomal Enzyme Activity Assay (Acid Phosphatase):

    • Following treatment, the medium is removed, and a solution containing 0.1% Triton X-100, 10 mM p-nitrophenyl phosphate (p-NPP), and 0.1 M citrate buffer (pH 5.0) is added.

    • After a 30-minute incubation, the reaction is stopped with a borate buffer.

    • The absorbance is measured at 405 nm.

Antioxidant Activity

This compound possesses significant antioxidant properties, which are often evaluated by its ability to scavenge free radicals[6][7][8].

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometryHigh antioxidant potential, particularly after esterification of clove oil.[6][7][8]
Anisidine Value and Total Polar Compounds in Canola OilFrying Temperature TestMore effective than eugenol in reducing oxidation.[8][9]

This protocol is a standard method for assessing the antioxidant capacity of a compound[10][11][12][13].

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. This is then diluted to a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: this compound is dissolved in a suitable solvent and prepared in a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH working solution is mixed with various concentrations of the this compound solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity

This compound has been shown to be effective against a range of pathogenic bacteria and fungi[14][15][16][17].

OrganismAssayMIC (µg/mL)Reference
Pathogenic Bacteria (various isolates)Microdilution25-100[8][16]
Gram-positive and Gram-negative bacteriaMicrodilutionVaries[2][17][18]
Helicobacter pyloriMicrodilutionNot specified for this compound, but derivatives tested.[15]

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent[1][8].

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Analgesic Effects

This compound has demonstrated analgesic properties in various preclinical models of pain[14][19].

Pain ModelAdministration RouteID₅₀ (mg/kg) [95% CI]Max Inhibition (%)Reference
Acetic Acid-Induced Writhing (mice)Oral (p.o.)51.3 [23.5-111.9]82 ± 10[14][19]
Acetic Acid-Induced Writhing (mice)Intraperitoneal (i.p.)50.2 [38.4-65.6]90 ± 6[14][19]

This is a common method for evaluating peripheral analgesic activity[20][21][22][23].

  • Animal Model: Male Swiss albino mice are typically used.

  • Compound Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Writhing: After a specific period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).

  • Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ID₅₀ (the dose that produces 50% inhibition) can be determined by regression analysis.

Anticancer Activity

This compound has been reported to possess anticancer properties, including the ability to inhibit cancer cell proliferation and induce apoptosis[14][19].

Cell LineAssayIC₅₀Observed EffectReference
Mouse RAW264.7 cellsMTT assayNot specifiedCytotoxic at higher concentrations[14]
Chemically induced skin cancer (mouse model)In vivo15% v/v topical applicationIncreased expression of p53 and p21, and apoptosis[14][19]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation[16][24][25][26].

  • Cell Culture: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Molecular Mechanisms and Signaling Pathways

The biological activities of this compound are underpinned by its interaction with various molecular targets and modulation of key signaling pathways. While some mechanisms are directly demonstrated for this compound, others are inferred from studies on its closely related precursor, eugenol.

Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory and anticancer effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[14][19]. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound has been shown to inhibit this pathway, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival proteins[14][19][27][28][29][30][31].

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Eugenyl_Acetate This compound Eugenyl_Acetate->IKK Inhibition

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Modulation of p53 and p21 Signaling

This compound has been observed to enhance the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 (WAF1)[14][19]. The p53 protein plays a critical role in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as DNA damage. p21 is a key downstream target of p53 and acts to halt the cell cycle, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis. The upregulation of p53 and p21 by this compound contributes to its anticancer activity by preventing the proliferation of cells with damaged DNA[3][7][14][32][33].

p53_p21_Modulation Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activation p21 p21 (WAF1) p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis Induction CDK Cyclin/CDK Complexes p21->CDK Inhibition Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes Eugenyl_Acetate This compound Eugenyl_Acetate->p53 Enhances Expression

Figure 2. Modulation of the p53 and p21 signaling pathway by this compound.

Summary and Future Directions

This compound is a promising natural compound with a diverse range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, analgesic, and anticancer effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB and p53. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its therapeutic potential.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and efficacy.

  • In Vivo Efficacy and Safety: While some in vivo data exists, more extensive studies in relevant animal models are required to confirm its therapeutic effects and establish a comprehensive safety profile.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other therapeutic agents could lead to the development of more effective combination therapies.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible clinical benefits.

By continuing to explore the biological activities and molecular mechanisms of this compound, the scientific community can unlock its full potential for the development of novel therapeutics for a variety of diseases.

References

Spectroscopic Profile of Eugenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenyl acetate (C₁₂H₁₄O₃) is a phenylpropanoid, specifically an ester of eugenol and acetic acid. It is a naturally occurring compound found in various essential oils, most notably in clove oil, and is widely used in the flavor, fragrance, and pharmaceutical industries for its characteristic sweet, spicy, and clove-like aroma. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are key to its structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.93d1HAr-H
6.81dd1HAr-H
6.78d1HAr-H
5.95m1H-CH=CH₂
5.10m2H-CH=CH
3.79s3H-OCH₃
3.35d2HAr-CH₂-
2.29s3H-C(O)CH₃

Experimental Protocol: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE I 400 Fourier transform spectrometer, operating at 400.13 MHz for ¹H.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
169.1C=O (ester)
151.1Ar-C
138.3Ar-C
137.4Ar-C
136.9-CH= CH₂
122.9Ar-C
120.2Ar-C
116.2-CH=C H₂
112.4Ar-C
55.8-OCH₃
39.8Ar-CH₂-
20.7-C(O)CH₃

Experimental Protocol: The ¹³C NMR spectra were recorded on a Bruker AVANCE I 400 Fourier transform spectrometer at a frequency of 100.62 MHz.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in ppm relative to the solvent signal.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3077Medium=C-H stretch (aromatic and vinyl)
2979, 2938MediumC-H stretch (aliphatic)
1765StrongC=O stretch (ester)
1638MediumC=C stretch (alkene)
1605, 1513StrongC=C stretch (aromatic)
1369MediumC-H bend (methyl)
1265, 1198, 1126StrongC-O stretch (ester and ether)
1034Strong=C-O-C stretch (ether)
914Strong=C-H bend (out-of-plane)

Experimental Protocol: The FT-IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[2][3][4] The data is typically collected in the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be recorded from a neat sample as a capillary film between salt plates.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
20640[M]⁺ (Molecular ion)
164100[M - CH₂=C=O]⁺
14930[M - CH₂=C=O - CH₃]⁺
13315
12110
10315
9120
7715
4325[CH₃C≡O]⁺

Experimental Protocol: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[5] Data for this compound was acquired by gas chromatography-mass spectrometry (GC-MS) and used as a reference value for ATR-FTIR calibration.[2][3][4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Output Prep Dissolution in Appropriate Solvent NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Technical Report Interpret->Report

Caption: General workflow for spectroscopic analysis.

Molecular Structure of this compound

This diagram shows the molecular structure of this compound with key functional groups highlighted, which correspond to the signals observed in the various spectra.

Eugenyl_Acetate_Structure cluster_structure This compound C1 C=O O1 O C1->O1 CH3_acetate CH₃ C1->CH3_acetate Benzene Aromatic Ring O1->Benzene Ester Linkage OCH3 OCH₃ Benzene->OCH3 Ether Linkage Allyl_CH2 CH₂ Benzene->Allyl_CH2 Allyl Group Allyl_CH CH Allyl_CH2->Allyl_CH Allyl_CH2_term =CH₂ Allyl_CH->Allyl_CH2_term

Caption: Molecular structure of this compound.

References

biosynthesis pathway of eugenyl acetate in cloves

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Eugenyl Acetate in Cloves

Executive Summary

This compound is a significant contributor to the aromatic and medicinal properties of cloves (Syzygium aromaticum). Its biosynthesis is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. The core pathway involves the conversion of L-phenylalanine through a series of intermediates to produce eugenol, which is then acetylated to form this compound. This final conversion is catalyzed by an alcohol acyltransferase (AAT). Recent genomic and transcriptomic studies on S. aromaticum have elucidated the key genes and their expression patterns, correlating them with the accumulation of eugenol and this compound in different plant tissues, particularly in young leaves and buds. This guide provides a detailed overview of the biosynthetic pathway, presents quantitative data on metabolite accumulation, outlines key experimental protocols for its study, and visualizes the core processes.

The Biosynthesis of Eugenol: The Precursor to this compound

The journey to this compound begins with the synthesis of its direct precursor, eugenol. This process is an extension of the well-established phenylpropanoid pathway, which is responsible for producing a wide variety of secondary metabolites in plants.

The pathway initiates with the amino acid L-phenylalanine . A series of enzymatic reactions, detailed below, converts it into coniferyl alcohol, a key intermediate.

  • Phenylalanine Ammonia Lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.

  • p-Coumarate 3-hydroxylase (C3H) : Adds a second hydroxyl group to yield caffeic acid.

  • Caffeic acid 3-O-methyltransferase (COMT) : Methylates caffeic acid to form ferulic acid.

  • 4-Coumarate-CoA ligase (4CL) : Activates ferulic acid by adding a Coenzyme A (CoA) molecule, resulting in feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR) : Reduces feruloyl-CoA to coniferaldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD) : Reduces coniferaldehyde to produce coniferyl alcohol .[1]

From coniferyl alcohol, the pathway proceeds to eugenol via the action of Eugenol Synthase (EGS) .[1] This critical step establishes the characteristic allylphenol structure of eugenol.

Final Acetylation Step: Eugenol to this compound

The terminal step in the biosynthesis is the acetylation of eugenol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which transfers an acetyl group from a donor molecule (typically acetyl-CoA) to the hydroxyl group of eugenol.

Eugenol + Acetyl-CoA → this compound + CoA

Genomic studies of Syzygium aromaticum have identified several putative AAT genes. The expression of a specific subset of these genes shows a strong positive correlation with the concentration of this compound and a negative correlation with eugenol concentration in plant tissues.[2] This indicates that the conversion of eugenol to this compound is a highly regulated process, particularly active in the younger tissues of the plant.[2][3]

Eugenyl_Acetate_Biosynthesis_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL PAL pCou p-Coumaric Acid Cin->pCou C4H C4H Caf Caffeic Acid pCou->Caf C3H C3H Fer Ferulic Acid Caf->Fer COMT COMT FerCoA Feruloyl-CoA Fer->FerCoA CL4 4CL ConAld Coniferaldehyde FerCoA->ConAld CCR CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD CAD Eug Eugenol ConAlc->Eug EGS EGS EugAc This compound Eug->EugAc AAT AAT PAL->Cin C4H->pCou C3H->Caf COMT->Fer CL4->FerCoA CCR->ConAld CAD->ConAlc EGS->Eug AAT->EugAc

Caption: Biosynthesis pathway of this compound from L-phenylalanine.

Quantitative Data

The concentrations of eugenol and this compound vary significantly across different tissues and developmental stages of the clove plant. This variation is linked to the differential expression of biosynthesis genes.

Table 1: Metabolite Concentrations in Clove Tissues

This table summarizes the concentrations of key phenylpropenes in various leaf and bud tissues of S. aromaticum. Concentrations are expressed in mg/g of fresh weight (FW).

Tissue StageEugenol (mg/g FW)This compound (mg/g FW)
Young Leaves I10.3 ± 1.143.1 ± 1.9
Expanded Young Leaves II11.5 ± 0.634.3 ± 1.2
Expanded Pale Green Leaves29.7 ± 1.01.8 ± 0.2
Mature Leaves28.2 ± 1.10.05 ± 0.01
Young Buds8.3 ± 0.321.5 ± 0.8
Green Buds11.6 ± 0.319.9 ± 0.7
Pink Buds15.1 ± 0.514.6 ± 0.6
Initial Fruiting Buds18.5 ± 0.69.8 ± 0.4
Fruiting Buds21.3 ± 0.77.2 ± 0.3

Data sourced from the transcriptomic and metabolomic analysis of Syzygium aromaticum.[2]

Table 2: Gene Expression Correlation

The expression of nine putative Alcohol Acyltransferase (AAT) genes was found to be positively correlated with this compound concentration. Two of these also showed a negative correlation with eugenol concentration, strongly suggesting their role in its conversion.

Gene IDCorrelation with this compoundCorrelation with Eugenol
AAT-24PositiveNegative
AAT-25PositiveNegative

Data reflects correlational analysis between gene expression and metabolite concentration.[2]

Key Experimental Protocols

Investigating the this compound biosynthesis pathway involves a combination of metabolomic, transcriptomic, and enzymatic analyses.

Experimental_Workflow A Clove Tissue Collection (e.g., Young vs. Mature Leaves) B1 Metabolite Extraction (Solvent-based) A->B1 B2 Total RNA Isolation A->B2 C1 GC-MS or HPLC Analysis (Quantification of Eugenol & this compound) B1->C1 C2 RNA-Seq Library Preparation & Sequencing B2->C2 D1 Metabolite Concentration Data C1->D1 D2 Transcriptomic Data (Gene Expression Levels) C2->D2 E Bioinformatic Analysis (Correlation of Gene Expression with Metabolite Levels) D1->E D2->E F Identification of Candidate Genes (e.g., AATs) E->F

Caption: A typical workflow for identifying genes in the biosynthesis pathway.

Protocol for Metabolite Extraction and Quantification

This protocol outlines a general method for analyzing eugenol and this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Homogenization : Flash-freeze approximately 100 mg of clove tissue (e.g., young leaves) in liquid nitrogen and grind to a fine powder.

  • Extraction : Add 1 mL of a suitable organic solvent (e.g., chloroform or ethyl acetate) to the powdered tissue.[4][5] Vortex thoroughly for 1 minute.

  • Sonication : Sonicate the mixture for 15 minutes in a water bath to ensure complete extraction.

  • Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Sample Preparation : Transfer the supernatant to a new vial. For GC-MS analysis, an internal standard should be added for accurate quantification. The sample may be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis :

    • Injector : 250°C, splitless mode.

    • Column : A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Oven Program : Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer : Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Quantification : Identify eugenol and this compound based on their retention times and mass spectra compared to pure standards.[5] Quantify using a calibration curve generated from the standards.

Protocol for Gene Expression Analysis via RNA-Seq

This protocol provides an overview of identifying differentially expressed genes.

  • RNA Isolation : Extract total RNA from ~100 mg of ground clove tissue using a plant-specific RNA isolation kit, including a DNase treatment step to remove genomic DNA contamination.

  • Quality Control : Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality samples (RIN > 7.0) are used for library preparation.

  • Library Preparation : Construct sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing : Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate paired-end reads.

  • Data Analysis :

    • Perform quality control on raw reads (e.g., using FastQC) and trim adapters/low-quality bases.

    • Align reads to the Syzygium aromaticum reference genome.[6]

    • Quantify gene expression by counting reads mapped to each gene.

    • Perform differential expression analysis between sample groups (e.g., young vs. mature leaves) to identify genes with significant changes in expression.

    • Correlate the expression levels of candidate genes (e.g., AATs) with metabolite concentrations obtained from GC-MS analysis.

Protocol for Putative Alcohol Acyltransferase (AAT) Enzyme Assay

This is a generalized protocol for measuring the activity of the AAT responsible for converting eugenol to this compound.

  • Protein Extraction : Homogenize fresh clove tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, and protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing crude protein extract.

  • Reaction Mixture : Prepare a reaction mixture in a microfuge tube containing:

    • 50 µL of crude protein extract

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Eugenol (substrate)

    • 1 mM Acetyl-CoA (acetyl donor)

    • Total volume adjusted to 200 µL.

  • Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). Stop the reaction by adding an equal volume of cold ethyl acetate and vortexing vigorously.

  • Product Extraction : Centrifuge to separate the phases and collect the upper ethyl acetate layer, which contains the this compound product.

  • Quantification : Analyze the ethyl acetate extract using the GC-MS protocol described in Section 4.1. Quantify the amount of this compound produced against a standard curve.

  • Activity Calculation : Enzyme activity can be expressed as picomoles of product formed per minute per milligram of protein (pkat/mg protein). Total protein concentration in the extract is determined using a standard method like the Bradford assay.

Conclusion

The biosynthesis of this compound in cloves is a specialized branch of the phenylpropanoid pathway, culminating in the acetylation of eugenol by alcohol acyltransferases. The accumulation of this important aroma compound is developmentally regulated, with the highest concentrations and corresponding AAT gene expression found in young, developing tissues. The information provided in this guide, including the pathway, quantitative data, and detailed protocols, serves as a valuable resource for researchers aiming to further explore, and potentially manipulate, the production of this valuable natural product in Syzygium aromaticum and other plants.

References

Solubility Profile of Eugenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate, a phenylpropanoid and the acetate ester of eugenol, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its therapeutic potential and sensory characteristics are intrinsically linked to its behavior in various solvents. Understanding the solubility of this compound is paramount for its effective formulation, delivery, and application in diverse scientific and commercial contexts. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, details established methodologies for solubility determination, and presents a visual workflow for these experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Colorless to pale yellow liquid or solid (melts near room temperature)
Melting Point 26-31 °C
Boiling Point 281-286 °C
Density Approximately 1.079 g/mL at 25 °C

Solubility of this compound in Various Solvents

The solubility of a compound is a critical parameter that dictates its utility in various applications. The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common solvents.

SolventChemical FormulaTypeSolubilityTemperature (°C)
Water H₂OPolar Protic407 mg/L[1][2]20
Ethanol C₂H₅OHPolar ProticSoluble[1][3][4]Not Specified
Methanol CH₃OHPolar ProticSlightly Soluble[2]Not Specified
Acetone C₃H₆OPolar AproticLikely to be Soluble[5]Not Specified
Chloroform CHCl₃NonpolarSparingly Soluble[2]Not Specified
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic50 mg/mL[6]Not Specified
Diethyl Ether (C₂H₅)₂ONonpolarSoluble[3][4][7]Not Specified
Ethyl Acetate C₄H₈O₂Polar AproticSlightly Soluble[2]Not Specified
Fixed Oils N/ANonpolarSoluble[3][4][7]Not Specified

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This method is applicable for measuring the solubility of this compound in various solvents.

4.1. Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically.

4.2. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.3. Procedure

  • Preparation of the Solvent: Ensure the solvent is of high purity and degassed if necessary.

  • Addition of Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a known volume of the solvent.

  • Equilibration: Tightly seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period (e.g., 24 hours) to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

4.4. Method Validation

To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/GC) F->G H Calculate solubility G->H

References

An In-Depth Technical Guide on the Stability and Degradation Profile of Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of eugenyl acetate. Due to a lack of extensive direct quantitative stability studies on this compound in publicly available literature, this guide synthesizes information from its known chemical properties, data on structurally related compounds, and established principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).

Introduction to this compound

This compound (4-allyl-2-methoxyphenyl acetate) is an ester of eugenol, a naturally occurring phenolic compound found in high concentrations in clove oil. It is synthesized by the esterification of eugenol with acetic acid or its anhydride[1]. This compound is utilized in the flavor, fragrance, and pharmaceutical industries for its mild, sweet, and spicy aroma. The acetylation of eugenol to this compound is often performed to enhance its stability against light and high temperatures[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₃[3]
Molecular Weight 206.24 g/mol [3]
Appearance Colorless liquid that solidifies at room temperature[3]
Melting Point 25 °C[3]
Boiling Point 284 °C[3]
Flash Point 110 °C[3]
Solubility Insoluble in water; Soluble in ethanol and etherGeneral chemical knowledge
Stability Generally stable; incompatible with strong oxidizing agents and unstable in alkali. May form acetic acid over time.[4][5][6]

Predicted Degradation Pathways

Based on its chemical structure—a phenolic ester with an allyl group—this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The presence of a benzenic cycle may also lead to coloration over time[1].

Hydrolytic Degradation

Ester hydrolysis is a major anticipated degradation pathway for this compound, particularly under acidic or basic conditions, yielding eugenol and acetic acid. This reaction is expected to be catalyzed by both acid and base. The hydrolysis of its isomer, isothis compound, is known to occur readily in the skin to produce isoeugenol[7]. Furthermore, rapid and complete hydrolysis of this compound by hepatic microsomes has been demonstrated, highlighting the lability of the ester linkage[8].

Oxidative Degradation

The allyl group and the electron-rich aromatic ring in this compound are potential sites for oxidation. While one study indicated that this compound was unreactive to enzymatic oxidation by lignin peroxidase, it is generally incompatible with strong oxidizing agents[5][6]. Oxidation could potentially lead to the formation of epoxides, aldehydes, or further degradation products.

Photolytic Degradation

Although acetylation of eugenol is intended to improve stability against light, prolonged exposure to UV or visible light may still induce degradation. The aromatic ring can absorb light, leading to the formation of reactive species and subsequent degradation products. A safety assessment based on UV/Vis absorption spectra suggests that this compound would not be expected to present a concern for phototoxicity or photoallergenicity[8].

Thermal Degradation

This compound is considered more thermally stable than its precursor, eugenol. However, at elevated temperatures, thermal decomposition can occur. Encapsulation of this compound has been shown to improve its thermal stability[9].

The predicted degradation pathways are illustrated in the following diagram:

G EugenylAcetate This compound Hydrolysis Hydrolysis (Acid/Base) EugenylAcetate->Hydrolysis Oxidation Oxidation EugenylAcetate->Oxidation Photolysis Photolysis EugenylAcetate->Photolysis Thermal Thermal Degradation EugenylAcetate->Thermal Eugenol Eugenol Hydrolysis->Eugenol AceticAcid Acetic Acid Hydrolysis->AceticAcid OxidativeProducts Oxidative Products (e.g., epoxides, aldehydes) Oxidation->OxidativeProducts Photodegradants Photodegradation Products Photolysis->Photodegradants ThermalDegradants Thermal Degradation Products Thermal->ThermalDegradants

Caption: Predicted degradation pathways of this compound.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods[10][11]. The following are proposed protocols for conducting forced degradation studies on this compound, based on ICH guidelines and literature on similar compounds.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples. The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation[12].

Hydrolytic Degradation
  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Samples should be withdrawn at various time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature (25°C) for a specified period (e.g., 1, 2, 4, 8 hours), as base-catalyzed hydrolysis is generally faster. Samples should be withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Store at 60°C for an extended period (e.g., up to 7 days).

Oxidative Degradation

Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a specified period (e.g., 24 hours), protected from light.

Photolytic Degradation

Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.

Thermal Degradation
  • Solid State: Store the solid this compound at elevated temperatures (e.g., 60°C, 80°C) for a specified period.

  • Solution State: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.

A general workflow for a forced degradation study is depicted below:

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Heat Thermal (Heat) Heat->HPLC Light Photolytic (Light) Light->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance MethodValidation Method Validation HPLC->MethodValidation Pathway Degradation Pathway Elucidation LCMS->Pathway Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light

Caption: General workflow for a forced degradation study.

Summary of Expected Degradation Profile

Based on the chemical nature of this compound and data from analogous compounds, a summary of the expected stability and degradation profile is presented in Table 2. It is important to note that this table is predictive and requires confirmation through experimental studies.

Stress ConditionExpected StabilityPrimary Degradation Product(s)
Acidic Hydrolysis Moderate degradationEugenol, Acetic Acid
Basic Hydrolysis Rapid degradationEugenol, Acetic Acid
**Oxidation (H₂O₂) **Potential for degradationOxidized derivatives (e.g., epoxides, aldehydes)
Photolysis Relatively stable, but degradation possible with prolonged exposurePhotodegradation products
Thermal Generally stable at moderate temperaturesThermal decomposition products

Conclusion and Recommendations

This compound is a generally stable compound, with its primary susceptibility to degradation being hydrolysis, especially under alkaline conditions. Oxidation and photolysis are also potential degradation pathways that warrant investigation. To fully characterize its stability profile and to support its use in pharmaceutical and other regulated products, comprehensive forced degradation studies are necessary.

It is recommended that the proposed experimental protocols be carried out to generate quantitative data on the degradation kinetics and to identify the resulting degradation products. This will enable the development and validation of robust, stability-indicating analytical methods, ensuring the quality, safety, and efficacy of products containing this compound throughout their shelf life. Standard storage recommendations include keeping this compound in tightly sealed containers in a cool, dry place, protected from light and air[13].

References

An In-depth Technical Guide on the Toxicological Profile of Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eugenyl acetate, a key component of clove oil, is widely utilized in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive toxicological profile of this compound, drawing from a range of in vitro and in vivo studies. The safety assessment of this compound is significantly influenced by its rapid hydrolysis to eugenol and acetic acid upon exposure. Consequently, much of its toxicological profile is understood through data on eugenol and its isomer, isoeugenol. This guide summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a thorough understanding of the safety of this compound.

Chemical Identity

  • Chemical Name: 4-allyl-2-methoxyphenyl acetate

  • Synonyms: Acetyl eugenol, Eugenol acetate

  • CAS Number: 93-28-7

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol

  • Appearance: Colorless to pale yellow liquid or solid with a mild clove aroma.[1]

Metabolism and Pharmacokinetics

The primary metabolic pathway for this compound is its rapid and complete hydrolysis to eugenol and acetic acid.[2] This enzymatic process is a critical determinant of its toxicological profile, as the systemic exposure is predominantly to eugenol.

Hydrolysis of this compound

dot

Eugenyl_Acetate This compound Hydrolysis Hydrolysis (Esterases) Eugenyl_Acetate->Hydrolysis Eugenol Eugenol Hydrolysis->Eugenol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid cluster_eugenol_metabolism Eugenol Metabolism Eugenol Eugenol Conjugation Conjugation (Glucuronidation, Sulfation) Eugenol->Conjugation Other_Pathways Other Pathways (Oxidation, etc.) Eugenol->Other_Pathways Metabolites Metabolites Conjugation->Metabolites Other_Pathways->Metabolites Excretion Urinary Excretion Metabolites->Excretion cluster_setup Assay Setup cluster_procedure Procedure cluster_analysis Analysis Bacterial Strains Amino acid-requiring bacterial strains Incubation Plate bacteria with test substance +/- S9 mix Bacterial Strains->Incubation Test Substance This compound (various concentrations) Test Substance->Incubation S9 Mix Metabolic Activation (S9 Mix) S9 Mix->Incubation Controls Positive & Negative Controls Controls->Incubation Growth Incubate on minimal agar plates Incubation->Growth Counting Count revertant colonies Growth->Counting Evaluation Compare to controls to determine mutagenicity Counting->Evaluation cluster_dosing Dosing Phase (3 days) cluster_proliferation Proliferation Measurement cluster_evaluation Evaluation Application Topical application of This compound to mouse ears Injection Injection of proliferation marker (e.g., BrdU) Application->Injection Harvest Harvest draining auricular lymph nodes Injection->Harvest Analysis Measure lymphocyte proliferation Harvest->Analysis SI_Calculation Calculate Stimulation Index (SI) Analysis->SI_Calculation Classification Classify as sensitizer if SI ≥ 3 SI_Calculation->Classification

References

The Pharmacological Profile of Eugenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenyl acetate, a naturally occurring phenylpropanoid and a major constituent of clove oil, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its analgesic, anti-inflammatory, antioxidant, antimicrobial, and anticonvulsant effects. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development of this promising compound.

Introduction

This compound (4-allyl-2-methoxyphenyl acetate) is the acetylated form of eugenol, the primary bioactive component of clove (Syzygium aromaticum) essential oil.[1][2] While structurally similar to eugenol, this compound exhibits distinct physicochemical properties that may influence its biological activity and pharmacokinetic profile.[3] This document serves as a comprehensive resource for researchers, summarizing the current state of knowledge on the pharmacological properties of this compound and providing detailed methodologies for its investigation.

Pharmacological Activities

This compound has demonstrated a broad spectrum of pharmacological effects, positioning it as a molecule of interest for therapeutic development.[4][5]

Analgesic Activity

This compound has shown significant dose-dependent analgesic effects in various preclinical models of pain.[4]

Quantitative Data: Analgesic Activity

ParameterModelSpeciesRoute of AdministrationValueReference(s)
ID₅₀Acetic acid-induced abdominal constrictionsMiceOral (p.o.)51.3 mg/kg (95% CI: 23.5-111.9)[4][5]
ID₅₀Acetic acid-induced abdominal constrictionsMiceIntraperitoneal (i.p.)50.2 mg/kg (95% CI: 38.4-65.6)[4][5]
InhibitionAcetic acid-induced abdominal constrictionsMiceOral (p.o.)82 ± 10% (at 300 mg/kg)[4][5]
InhibitionAcetic acid-induced abdominal constrictionsMiceIntraperitoneal (i.p.)90 ± 6% (at 300 mg/kg)[4][5]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol is a standard method for evaluating peripheral analgesic activity.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into control and treatment groups. This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 3-300 mg/kg). The control group receives the vehicle.

  • Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after treatment, a 0.6% solution of acetic acid in saline is injected intraperitoneally at a volume of 10 ml/kg.

  • Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100 The ID₅₀ (the dose that reduces the writhing response by 50%) is calculated from the dose-response curve.[4][5][6]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, with evidence suggesting its ability to modulate key inflammatory pathways.[4] One of the proposed mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used model for screening acute anti-inflammatory activity.[7][8][9][10][11]

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Grouping and Administration: Animals are fasted overnight with free access to water. They are then divided into control, standard, and this compound-treated groups. This compound is administered orally at different doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vt_control - V0_control) - (Vt_treated - V0_treated)] / (Vt_control - V0_control) x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.[8][9]

Signaling Pathway: Inhibition of NF-κB

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus Translocation Eugenyl_Acetate This compound Eugenyl_Acetate->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Induces

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which may contribute to its other pharmacological effects.[12]

Quantitative Data: Antioxidant Activity

ParameterAssayValueReference(s)
IC₅₀DPPH Radical Scavenging367.5 µg/mL (for clove essential oil after esterification)[12]
IC₅₀ABTS Radical ScavengingNot explicitly found for this compound alone

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for assessing antioxidant capacity.[13][14][15][16][17]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

    • Add a fixed volume of the DPPH solution to each concentration of the sample.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.[18]

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms, including bacteria and fungi.[19]

Quantitative Data: Antimicrobial Activity

MicroorganismAssayValue (µg/mL)Reference(s)
Escherichia coliMIC25-100[18]
Proteus mirabilisMIC25-100[18]
Staphylococcus aureusMIC25-100[18]
Acinetobacter sp.MIC25-100[18]
Salmonella typhiMIC25-100[18]
Pseudomonas aeruginosaMIC>100[18]
Gram-negative bacteriaMICGenerally more effective than against Gram-positive[19]
Gram-positive bacteriaMICGenerally less effective than against Gram-negative[19]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

These are standard methods to quantify the antimicrobial potency of a compound.[20][21][22]

  • MIC Determination (Broth Microdilution Method):

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized microbial suspension (e.g., 10⁵ CFU/mL).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate.

    • The plates are incubated under appropriate conditions.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Anticonvulsant Activity

Preliminary studies on clove oil, which contains this compound, suggest potential anticonvulsant effects.[23] However, more specific research on isolated this compound is warranted.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is commonly used to identify compounds effective against absence seizures.[23][24][25][26]

  • Animals: Male mice are typically used.

  • Grouping and Administration: Animals are divided into groups and treated with either vehicle, a standard anticonvulsant drug (e.g., diazepam), or different doses of this compound.

  • Induction of Seizures: 60 minutes after drug administration, a convulsant dose of pentylenetetrazole (PTZ; e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for the onset and duration of clonic and tonic-clonic seizures for a period of 30 minutes. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Toxicology and Safety

Understanding the toxicological profile of this compound is crucial for its potential therapeutic application.

Quantitative Data: Toxicology

ParameterSpeciesRouteValueReference(s)
LD₅₀RatOral1670 mg/kg[27][28]
LD₅₀RabbitDermal> 5000 mg/kg[27][28]
LC₅₀Artemia salina-0.1178 µg/mL[12]
NOAEL (Developmental Toxicity)--250 mg/kg/day (from read-across with isoeugenol)[29]
NOAEL (Reproductive Toxicity)--230 mg/kg/day (from read-across with isoeugenol)[29]

Experimental Workflows

Workflow for In Vivo Pharmacological Screening

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol_Design Experimental Protocol Design Ethical_Approval Animal Ethics Committee Approval Protocol_Design->Ethical_Approval Compound_Prep This compound Formulation Ethical_Approval->Compound_Prep Animal_Acclimatization Animal Acclimatization Compound_Prep->Animal_Acclimatization Grouping Randomization & Grouping Animal_Acclimatization->Grouping Dosing Vehicle/Compound Administration Grouping->Dosing Induction Induction of Pathological State (e.g., Carrageenan, Acetic Acid) Dosing->Induction Observation Behavioral/Physiological Observation Induction->Observation Data_Collection Data Collection & Recording Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results Report Final Report Generation Results->Report

Conclusion

This compound presents a compelling profile of pharmacological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial effects. Its potential as an anticonvulsant agent also merits further investigation. The data and protocols compiled in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise mechanisms of action for each pharmacological property, conducting comprehensive pharmacokinetic and long-term toxicity studies, and exploring its efficacy in more complex disease models. Such efforts will be crucial in translating the promising preclinical findings of this compound into tangible clinical applications.

References

Methodological & Application

Application Note: Synthesis of Eugenyl Acetate from Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

AN-EA-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the synthesis of eugenyl acetate via the acetylation of eugenol. Methodologies utilizing both heterogeneous chemical catalysis and enzymatic catalysis in a solvent-free system are described, offering environmentally friendly and efficient routes to this valuable compound. Quantitative data from various synthetic approaches are summarized, and a general experimental workflow is visually represented.

Introduction

This compound is an ester found in various essential oils, notably in cloves. It possesses a milder, more floral, and tobacco-like scent compared to its precursor, eugenol. This compound is widely used as a flavoring and fragrance agent in the food, cosmetic, and pharmaceutical industries.[1][2] Additionally, the acetylation of eugenol to this compound can mitigate the potent oxidative activity of eugenol, making it a desirable modification for certain applications.[3] The synthesis is typically achieved through the esterification of eugenol with acetic anhydride or acetic acid.[1][4] This document outlines optimized protocols for this transformation, focusing on green chemistry principles by employing heterogeneous catalysts and enzymes in solvent-free conditions.

Experimental Workflow

The general experimental workflow for the synthesis of this compound from eugenol is depicted below. This process involves the reaction of eugenol with an acetylating agent in the presence of a catalyst, followed by catalyst removal and product analysis.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Analysis Eugenol Eugenol ReactionVessel Reaction Vessel (Thermostatic Bath) Eugenol->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Catalyst Catalyst Addition (e.g., Heterogeneous or Enzyme) ReactionVessel->Catalyst Filtration Catalyst Filtration Catalyst->Filtration Reaction Time Product This compound Filtration->Product Analysis GC Analysis (Conversion/Purity) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Materials:

  • Eugenol (from clove oil or commercial source)

  • Acetic anhydride (≥97% purity)

  • Catalysts:

    • Heterogeneous: Molecular Sieve 4Å, Amberlite XAD-16, or Lewatit® GF 101 resin[3][5]

    • Enzymatic: Immobilized lipase (e.g., Novozym 435 or Lipozyme TL 100L)[6][7]

  • Sodium hydroxide (for titration of unreacted acid, if necessary)

  • Hexane (for GC analysis)

  • Deionized water

Equipment:

  • Screw-capped flasks or three-neck round-bottom flask

  • Thermostatic bath or heating mantle with stirrer

  • Magnetic stirrer and stir bars

  • Filtration apparatus

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocols

4.1 Protocol 1: Heterogeneous Catalysis (using Amberlite XAD-16)

This protocol is based on the solvent-free synthesis of this compound using a polymeric resin as a catalyst.[3]

  • To a screw-capped flask, add eugenol and acetic anhydride in a desired molar ratio (e.g., 1:3).[3]

  • Ensure the substrates are completely dissolved.

  • Add the Amberlite XAD-16 catalyst to the mixture. The amount of catalyst can be varied (e.g., 0.1 g/g of reactants).[3]

  • Place the flask in a thermostatic bath set to the desired temperature (e.g., 55 °C).[3]

  • Stir the reaction mixture for the specified time. High conversions (up to 97.8%) can be achieved in as little as 3 minutes.[8]

  • After the reaction is complete, separate the catalyst from the product mixture by filtration.[3]

  • The catalyst can be washed, dried, and stored for reuse.[8]

  • Analyze the filtrate for this compound conversion using gas chromatography.

4.2 Protocol 2: Enzymatic Catalysis (using Novozym 435)

This protocol outlines the synthesis using an immobilized lipase in a solvent-free system.[7]

  • In a suitable reaction vessel, combine eugenol and acetic anhydride. A molar ratio of 1:5 (eugenol:acetic anhydride) has been shown to yield 100% conversion.[7]

  • Add the immobilized lipase, Novozym 435. An enzyme concentration of 10% (w/w in relation to the substrates) is recommended.[7]

  • Place the vessel in a shaker with constant agitation (e.g., 150 rpm) at the optimal temperature of 60 °C.[7]

  • Allow the reaction to proceed for the desired duration (e.g., 6 hours).[7]

  • Upon completion, separate the enzyme from the reaction mixture by simple filtration.[7]

  • The recovered enzyme can be washed and reused.

  • Quantify the conversion of eugenol to this compound using GC-FID.[7]

Results and Data Presentation

The synthesis of this compound can be optimized by varying the catalyst, molar ratio of reactants, temperature, and reaction time. The following table summarizes quantitative data from various studies.

CatalystReactants (Molar Ratio Eugenol:Acyl Donor)Temperature (°C)TimeConversion/Yield (%)Reference
Chemical Catalysts
Molecular Sieve 4ÅEugenol:Acetic Anhydride (1:3)60360 min98.2[3]
Amberlite XAD-16Eugenol:Acetic Anhydride (1:3)653 min97.8[3][8]
SO3H/AlSiMEugenol:Acetic Anhydride (1:5)8040 min99.9[9]
Lewatit® GF 101Eugenol:Acetic Anhydride (1:1)7010 min94.85[5]
Sulfated Fly AshEugenol:Acetic Acid (1:1)6090 min43-48[10]
Enzymatic Catalysts
Novozym 435Eugenol:Acetic Anhydride (1:5)606 h100[7]
Novozym 435Eugenol:Acetic Anhydride (1:3)50-99[11]
Lipozyme TL 100LEugenol:Acetic Anhydride (1:1)552 h91.8[6]

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Gas Chromatography (GC): Used to determine the conversion of eugenol and the purity of the final product. The analyses can be performed on a GC system equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., INOWAX or WAX).[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for structural confirmation.[6]

    • ¹H NMR (in CDCl₃): Expected signals include those for the acetyl group protons, methoxy group protons, allyl group protons, and aromatic protons.[2][12]

    • ¹³C NMR (in CDCl₃): The spectrum will show characteristic peaks for the carbons of the acetyl group, methoxy group, allyl group, and the aromatic ring.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl stretch.[2]

Conclusion

The acetylation of eugenol to produce this compound can be accomplished with high efficiency using various catalytic methods. Solvent-free systems employing heterogeneous or enzymatic catalysts are particularly advantageous as they align with the principles of green chemistry, offering high conversion rates, mild reaction conditions, and the potential for catalyst reuse.[3][7][8] The choice of catalyst and reaction parameters can be tailored to achieve specific yield and purity requirements for research, development, and industrial applications.

References

Application Notes and Protocols for the Enzymatic Synthesis of Eugenyl Acetate Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eugenyl acetate, a significant ester found in clove oil, possesses valuable flavoring, antioxidant, and antimicrobial properties, making it a compound of interest for the food, cosmetic, and pharmaceutical industries.[1][2] Traditionally, its synthesis has relied on chemical methods that often involve harsh conditions and the formation of undesirable byproducts.[3] Enzymatic synthesis using lipases presents a milder and more sustainable alternative, offering high selectivity and reducing environmental impact.[3][4][5] This document provides detailed application notes and protocols for the synthesis of this compound from eugenol (a primary component of clove oil) and acetic anhydride, catalyzed by various lipases. Both free and immobilized lipases are discussed, with a focus on optimizing reaction conditions to achieve high conversion rates.

Data Presentation: Quantitative Analysis of this compound Synthesis

The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the choice of lipase, temperature, substrate molar ratio, and enzyme concentration. The following tables summarize the quantitative data from various studies to provide a comparative overview of different catalytic systems and reaction conditions.

Table 1: Performance of Different Lipases in this compound Synthesis

Lipase Source/TypeFormAcyl DonorMolar Ratio (Eugenol:Acyl Donor)Temperature (°C)Enzyme Load (wt%)Conversion (%)Reaction Time (h)Reference
Thermomyces lanuginosus (Lipozyme TL 100L)LiquidAcetic Anhydride1:1551091.802[1][2]
Candida antarctica Lipase B (CALB L)LiquidAcetic Anhydride---Lower than Lipozyme TL 100L-[1][2]
Penicillium sumatrenseLyophilizedAcetic Anhydride---Lower than Lipozyme TL 100L-[1][2]
Thermomyces lanuginosus (Lipozyme TL IM)ImmobilizedAcetic Anhydride1:570592.86-[6]
Candida rugosaImmobilized on clinoptiloliteAcetic Anhydride1:1, 1:3, 1:545575.66[3][4]
Candida antarctica (Novozym 435)ImmobilizedAcetic Anhydride1:3505.599-[5]
Candida antarctica (Novozym 435)ImmobilizedAcetic Anhydride5:1 (Anhydride:Eugenol)50-6010High-[7]

Table 2: Effect of Reaction Parameters on this compound Conversion

Parameter VariedRange StudiedOptimal ConditionResulting Conversion (%)Lipase UsedReference
Temperature30-60 °C45 °C75.6Immobilized Candida rugosa[3][4]
Temperature40-70 °C70 °C92.86Lipozyme TL IM[6]
Temperature40-60 °C55 °C91.80Lipozyme TL 100L[1][2]
Molar Ratio (Eugenol:Acetic Anhydride)1:1, 1:3, 1:5Not specified75.6 (at 1:1, 1:3, or 1:5)Immobilized Candida rugosa[3][4]
Molar Ratio (Eugenol:Acetic Anhydride)-1:592.86Lipozyme TL IM[6]
Molar Ratio (Eugenol:Acetic Anhydride)-1:191.80Lipozyme TL 100L[1][2]
Enzyme Load-10 wt%91.80Lipozyme TL 100L[1][2]
Enzyme Load-5 wt%92.86Lipozyme TL IM[6]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Enzymatic Synthesis of this compound using Free Lipase (Lipozyme TL 100L)

This protocol is based on the optimized conditions for the liquid formulation of Thermomyces lanuginosus lipase.[1][2]

Materials:

  • Eugenol (from clove oil or commercial grade)

  • Acetic anhydride

  • Lipozyme TL 100L (liquid lipase)

  • Solvent (optional, for viscosity reduction, e.g., n-hexane)

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating plate

  • Incubator shaker

  • Analytical equipment for conversion monitoring (e.g., GC-FID)

Procedure:

  • Substrate Preparation: In a clean, dry reaction vessel, add eugenol and acetic anhydride in a 1:1 molar ratio.

  • Enzyme Addition: Add Lipozyme TL 100L to the substrate mixture. The recommended enzyme load is 10% by weight of the total substrates.

  • Reaction Incubation: Securely cap the vessel and place it on a magnetic stirrer or in an incubator shaker. Set the temperature to 55°C and the agitation speed to a level that ensures a homogenous mixture (e.g., 150-200 rpm).

  • Reaction Monitoring: Allow the reaction to proceed for 2 hours. To monitor the progress, withdraw small aliquots of the reaction mixture at different time intervals. The conversion of eugenol to this compound can be quantified using Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Reaction Termination and Product Recovery: After the desired conversion is achieved, the enzyme can be separated from the product mixture. For liquid lipases, this may involve techniques like centrifugation followed by decantation of the product layer.

  • Product Purification (Optional): The resulting this compound can be further purified using techniques such as vacuum distillation or column chromatography to remove any unreacted substrates and byproducts.

  • Product Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and FTIR.[1][2]

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase (Lipozyme TL IM or Novozym 435)

This protocol outlines a general procedure for using immobilized lipases, which offer advantages in terms of reusability and ease of separation.[4][5][6]

Materials:

  • Eugenol

  • Acetic anhydride

  • Immobilized lipase (e.g., Lipozyme TL IM or Novozym 435)

  • Solvent-free system or a suitable organic solvent

  • Reaction vessel

  • Orbital shaker or magnetic stirrer with heating

  • Filtration setup for enzyme recovery

Procedure:

  • Reaction Setup: In a reaction vessel, combine eugenol and acetic anhydride. The molar ratio can be varied; for Lipozyme TL IM, a 1:5 ratio of eugenol to acetic anhydride has been shown to be effective, while for Novozym 435, a 1:3 ratio is optimal.[5][6]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is between 5% and 5.5% of the total substrate weight.[5][6]

  • Incubation: Place the vessel in an orbital shaker or on a heated magnetic stirrer. Set the temperature according to the specific lipase being used (e.g., 70°C for Lipozyme TL IM, 50°C for Novozym 435).[5][6] Set the agitation to ensure adequate mixing without causing significant mechanical stress to the immobilized enzyme particles (e.g., 150 rpm).[4]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to determine the conversion rate by GC-FID.

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the product mixture by simple filtration.

  • Enzyme Reuse: The recovered immobilized lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches. The stability and residual activity of the enzyme should be assessed over multiple cycles.[3][4]

  • Product Purification and Characterization: The filtrate containing this compound can be purified and characterized as described in Protocol 1.

Visualizations

Diagram 1: Experimental Workflow for Enzymatic Synthesis of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing eugenol Eugenol mixing Mixing of Substrates and Enzyme eugenol->mixing acyl_donor Acetic Anhydride acyl_donor->mixing lipase Lipase (Free or Immobilized) lipase->mixing incubation Incubation (Controlled Temperature and Agitation) mixing->incubation Reaction Conditions separation Enzyme Separation (Filtration/Centrifugation) incubation->separation separation->lipase Recycle (Immobilized) purification Product Purification (Distillation/Chromatography) separation->purification product This compound purification->product

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Diagram 2: Key Parameters Influencing this compound Synthesis

influencing_parameters center_node This compound Synthesis Yield param1 Lipase Type (e.g., Free vs. Immobilized) param1->center_node param2 Temperature param2->center_node param3 Substrate Molar Ratio (Eugenol:Acyl Donor) param3->center_node param4 Enzyme Concentration param4->center_node param5 Reaction Time param5->center_node

Caption: Factors affecting enzymatic this compound synthesis.

References

Application Notes and Protocols for the Extraction of Eugenyl Acetate from Clove Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate is a naturally occurring phenylpropanoid and the acetate ester of eugenol. It is a significant component of clove essential oil, contributing to its characteristic aroma and possessing various biological activities, including antimicrobial and antioxidant properties. These attributes make this compound a compound of interest for applications in the pharmaceutical, cosmetic, and food industries. This document provides detailed protocols for the extraction of this compound from clove oil, either through direct isolation or via enzymatic synthesis from its precursor, eugenol.

Methods of Obtaining this compound from Clove

There are two primary approaches for obtaining this compound from clove:

  • Direct Extraction from Clove Buds: This involves the initial extraction of clove essential oil, which naturally contains this compound, followed by purification to isolate the compound.

  • Enzymatic Synthesis from Eugenol: This method first involves the extraction of eugenol, the main constituent of clove oil, which is then converted to this compound through an enzymatic acetylation reaction. This approach can lead to higher yields of this compound.

Protocol 1: Direct Extraction of this compound from Clove Buds via Steam Distillation and Solvent Extraction

This protocol describes the extraction of clove essential oil, containing this compound, from clove buds using steam distillation, followed by the separation of the essential oil from the aqueous distillate using solvent extraction.

Experimental Protocol

Materials:

  • Whole or ground clove buds

  • Distilled water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (a greener alternative)[1]

  • Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)[2]

  • 5% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Round bottom flask

  • Distillation apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Steam Distillation:

    • Weigh 15 grams of cloves and place them in a 250 mL round bottom flask.

    • Add approximately 125 mL of water to the flask.[2]

    • Set up a simple distillation apparatus.

    • Heat the mixture to boiling.[2] Collect about 80-100 mL of the distillate, which will be a milky white emulsion of clove oil and water.[2]

  • Solvent Extraction:

    • Transfer the collected distillate to a separatory funnel.

    • Extract the aqueous distillate with three portions of ~15 mL each of dichloromethane.[2]

    • Combine the organic layers. The organic layer will be the bottom layer as dichloromethane is denser than water.[2]

  • Separation of Eugenol and this compound:

    • To separate the phenolic eugenol from the neutral this compound, perform an acid-base extraction.

    • Extract the combined organic layers with three portions of ~10 mL each of 5% aqueous NaOH solution.[2] This will deprotonate the eugenol, making it soluble in the aqueous layer.[3]

    • The organic layer now contains primarily this compound and other neutral components like β-caryophyllene. The aqueous layer contains the sodium eugenate salt.

  • Isolation of this compound:

    • Wash the organic layer with saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or calcium chloride.[2][4]

    • Decant or filter the dried organic solution into a pre-weighed round bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound fraction.

  • Isolation of Eugenol (Optional):

    • The aqueous layers from the NaOH extraction can be combined and acidified to a pH of 1 with concentrated HCl.[3]

    • This will re-protonate the sodium eugenate back to eugenol, which will precipitate out of the aqueous solution.

    • The eugenol can then be extracted with dichloromethane.[3]

Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_purification Purification & Isolation Cloves Clove Buds Distillation Steam Distillation Cloves->Distillation Add Water & Heat Solvent_Extraction Solvent Extraction (Dichloromethane) Distillation->Solvent_Extraction Collect Distillate Acid_Base_Extraction Acid-Base Extraction (5% NaOH) Solvent_Extraction->Acid_Base_Extraction Organic Layer (Clove Oil) Drying Drying (Anhydrous Na2SO4) Acid_Base_Extraction->Drying Organic Layer (this compound) Aqueous_Phase Aqueous Phase (Sodium Eugenate) Acid_Base_Extraction->Aqueous_Phase Aqueous Layer Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Eugenyl_Acetate This compound Evaporation->Eugenyl_Acetate Eugenol Eugenol Aqueous_Phase->Eugenol Acidify (HCl) & Extract Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Acetylation cluster_purification Purification Eugenol Eugenol Reaction_Vessel Reaction Vessel (Solvent-free, 50-60°C) Eugenol->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration After 2-6h Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Catalyst Washing Washing (NaHCO3, Water) Filtration->Washing Liquid Product Reusable_Lipase Reusable Lipase Filtration->Reusable_Lipase Solid Enzyme Eugenyl_Acetate This compound Washing->Eugenyl_Acetate Chemical_Transformation Eugenol Eugenol (Phenol) Eugenyl_Acetate This compound (Ester) Eugenol->Eugenyl_Acetate Lipase or Acid Catalyst Acetic_Anhydride Acetic Anhydride (Acetylating Agent) Acetic_Anhydride->Eugenyl_Acetate Acetic_Acid Acetic Acid (By-product) Eugenyl_Acetate->Acetic_Acid

References

Application Notes and Protocols for the Quantification of Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate is an esterified form of eugenol, a major constituent of clove oil. It contributes to the characteristic aroma and has demonstrated various biological activities, including antimicrobial and antioxidant properties.[1][2] Accurate quantification of this compound is crucial for the quality control of essential oils, standardization of herbal formulations, and in pharmacokinetic studies during drug development. This document provides detailed protocols for the quantification of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two of the most common and robust analytical techniques for this purpose. Additionally, an overview of a validated Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy method is presented as a rapid and non-destructive alternative.

Analytical Methods for this compound Quantification

Several analytical methods are available for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a widely used technique due to its high resolution and sensitivity for volatile compounds like this compound.[3][4][5] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers a versatile alternative, especially for samples that are not amenable to GC analysis.[6] Furthermore, spectroscopic techniques like ATR-FTIR coupled with chemometrics have emerged as rapid and efficient methods for the simultaneous quantification of multiple components in essential oils, including this compound.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and the related compound eugenol, as reported in various studies. This data is essential for method validation and for assessing the performance of the analytical techniques.

Table 1: Quantitative Parameters for Eugenol Analysis by HPLC-DAD

ParameterValueReference
Linearity Range12.5 - 1000 ng/mL[10]
Correlation Coefficient (r²)> 0.9999[10]
Limit of Detection (LOD)0.81 ng/mL[10][11]
Limit of Quantification (LOQ)2.47 ng/mL[10][11]
Intraday Precision (%RSD)0.08 – 0.27%[10][11]
Interday Precision (%RSD)0.32 – 1.19%[10][11]

Table 2: Quantitative Parameters for Eugenol Analysis by GC-FID

ParameterValueReference
Linearity Range200 - 1000 ng/mL[12]
Limit of Detection (LOD)64.31 ng/mL[12]
Recovery98.1%[12]

Table 3: ATR-FTIR Method Performance for this compound

ParameterValueReference
Spectral Region1814-1700 cm⁻¹[7][8][9]
Regression Coefficient (R²)0.9966[7][8][9]
Root Mean Square Error of Prediction (RMSEP)0.2330%[7][8][9]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography (GC-FID/GC-MS)

This protocol describes a general method for the quantification of this compound using GC-FID or GC-MS. The parameters can be adapted based on the specific instrument and column used.

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Dichloromethane or Acetone (HPLC grade)

  • Sample containing this compound (e.g., clove essential oil)

  • Micropipettes and vials

2. Sample Preparation

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in dichloromethane.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

  • Dilute the sample containing this compound with dichloromethane to a final concentration within the calibration range. For instance, dissolve one drop of clove oil in 2 mL of acetone.[13]

3. GC-FID/MS Parameters

  • Column: Fused silica capillary column, such as INOWAX (30 m × 250 μm × 0.25 μm).[4]

  • Injector Temperature: 250°C.[4]

  • Detector Temperature (FID): 275°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 8 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 10°C/min.

    • Final hold: 220°C for 5 minutes.[4]

  • Carrier Gas: Nitrogen (N₂) or Helium (He).[4]

  • Injection Volume: 1 µL.[4]

  • Split Ratio: 1:100.[4]

4. Data Analysis

  • Inject the calibration standards and the sample solutions into the GC.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing & Quantification Standard This compound Standard Dilution_Standard Serial Dilution (Calibration Standards) Standard->Dilution_Standard Sample Sample Matrix (e.g., Clove Oil) Dilution_Sample Dilution (in Dichloromethane/Acetone) Sample->Dilution_Sample Injection Inject 1 µL Dilution_Standard->Injection Dilution_Sample->Injection GC_System GC System Separation Chromatographic Separation GC_System->Separation Injection->GC_System Detection FID/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Eugenyl Acetate in Sample Calibration_Curve->Quantification

Workflow for GC-based quantification of this compound.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a validated HPLC-DAD method that has been successfully applied for the quantification of eugenol and can be adapted for this compound.[10][11]

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample containing this compound

  • Micropipettes, vials, and syringe filters (0.45 µm)

2. Sample Preparation

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Accurately weigh a known amount of the sample and extract it with methanol. The extraction can be facilitated by sonication.

  • Filter the sample extract through a 0.45 µm syringe filter before injection.

3. HPLC-DAD Parameters

  • Column: XTerra RP18 (250 x 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase: Isocratic elution with 60% Methanol in Water.[11]

  • Flow Rate: 0.8 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: 280 nm.[10][11]

  • Injection Volume: 20 µL.

4. Data Analysis

  • Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Quantification Standard This compound Standard Stock_Solution Prepare Stock Solution (Methanol) Standard->Stock_Solution Sample Sample Matrix Sample_Extraction Extract with Methanol & Sonicate Sample->Sample_Extraction Calibration_Standards Serial Dilution (Calibration Standards) Stock_Solution->Calibration_Standards Injection Inject 20 µL Calibration_Standards->Injection Filtration Filter (0.45 µm) Sample_Extraction->Filtration Filtration->Injection HPLC_System HPLC System Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection DAD Detection (280 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Eugenyl Acetate in Sample Calibration_Curve->Quantification

Workflow for HPLC-based quantification of this compound.
Protocol 3: Quantification of this compound by ATR-FTIR Spectroscopy

This protocol provides an overview of a validated method for the simultaneous quantification of eugenol, this compound, and β-caryophyllene in clove oil using ATR-FTIR spectroscopy combined with chemometrics.[7][8][9]

1. Instrumentation and Software

  • FTIR spectrometer equipped with an ATR accessory.

  • Chemometrics software for Partial Least Squares (PLS) regression analysis.

2. Sample Analysis

  • Acquire a background spectrum of the clean ATR crystal.

  • Apply a small drop of the clove oil sample directly onto the ATR crystal.

  • Record the infrared spectrum of the sample over the appropriate spectral range.

3. Data Analysis and Quantification

  • The quantification of this compound is achieved using a pre-established PLS regression model.

  • This model is developed by correlating the ATR-FTIR spectra of a set of calibration samples with known concentrations of this compound, typically determined by a reference method like GC-MS.[7][8][9]

  • The spectral region of 1814-1700 cm⁻¹ is particularly important for the quantification of this compound.[7][8][9]

  • Once the PLS model is validated, the concentration of this compound in unknown samples can be rapidly predicted from their ATR-FTIR spectra.

FTIR_Workflow cluster_calibration Model Development (Calibration) cluster_quantification Sample Quantification Cal_Samples Calibration Samples (Known Concentrations) GC_MS_Ref Reference Analysis (GC-MS) Cal_Samples->GC_MS_Ref FTIR_Cal Acquire ATR-FTIR Spectra Cal_Samples->FTIR_Cal PLS_Model Develop PLS Regression Model GC_MS_Ref->PLS_Model FTIR_Cal->PLS_Model Prediction Predict Concentration using PLS Model PLS_Model->Prediction Unknown_Sample Unknown Sample FTIR_Unknown Acquire ATR-FTIR Spectrum Unknown_Sample->FTIR_Unknown FTIR_Unknown->Prediction Result This compound Concentration Prediction->Result

Workflow for ATR-FTIR based quantification of this compound.

References

Application Note and Protocol for the Quantitative Analysis of Eugenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenyl acetate is a naturally occurring phytochemical found in various essential oils, notably in clove oil.[1][2] It is recognized for its aromatic properties, often described as warm, spicy, and reminiscent of cloves.[2] As a significant component of these essential oils, accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research into its potential therapeutic applications. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Chemical Formula C₁₂H₁₄O₃--INVALID-LINK--
Molecular Weight 206.24 g/mol --INVALID-LINK--
CAS Number 93-28-7--INVALID-LINK--
Boiling Point 281-286 °C
Major Mass Fragments (m/z) 164, 43, 149, 91, 131--INVALID-LINK--

Table 1: Key Quantitative Data for this compound

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The relative abundances of the most significant ions are crucial for identification and quantification.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
16499.99[M-CH₂CO]⁺
14922.30[M-CH₂CO-CH₃]⁺
13112.88[M-CH₂CO-CH₃-H₂O]⁺
4311.28[CH₃CO]⁺
91Not specifiedTropylium ion [C₇H₇]⁺
16512.80[M+H-CH₂CO]⁺

Table 2: Characteristic Mass Fragments of this compound and Their Relative Abundances.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound, from sample preparation to data analysis.

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Hexane, HPLC grade (or other suitable solvent such as ethanol or methanol)

  • Samples containing this compound (e.g., essential oils, extracts)

  • 2 mL autosampler vials with caps

  • Micropipettes and tips

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended to generate a robust calibration curve.

3. Sample Preparation

  • Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil).

  • Dilute the sample with hexane to bring the expected concentration of this compound within the range of the calibration curve. A starting dilution of 1:100 (v/v) is often appropriate for essential oils rich in this compound.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1)
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
Data Acquisition Mode Scan and/or Selected Ion Monitoring (SIM)

Table 3: Recommended GC-MS Parameters

5. Data Analysis and Quantification

  • Peak Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the prepared sample by integrating the peak area of this compound and calculating the concentration using the linear regression equation from the calibration curve.

  • Final Concentration: Calculate the final concentration of this compound in the original, undiluted sample by applying the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantitative analysis of this compound by GC-MS.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare this compound Standard Solutions Injection Inject Sample/Standard into GC-MS Standard_Prep->Injection Calibration Generate Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare and Dilute Sample Sample_Prep->Injection Separation Chromatographic Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) in Mass Spectrometer Separation->Ionization Detection Mass Fragment Detection Ionization->Detection Peak_ID Peak Identification (Retention Time & Mass Spectrum) Detection->Peak_ID Quantification Quantify this compound in Sample Peak_ID->Quantification Calibration->Quantification Reporting Report Final Concentration Quantification->Reporting

Caption: Workflow for this compound GC-MS Analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenyl acetate is a significant fragrant component found in the essential oil of cloves (Syzygium aromaticum), contributing to its characteristic sweet and spicy aroma. It is often present alongside eugenol, the primary constituent of clove oil. The quantitative analysis of this compound is crucial for the quality control of essential oils, as well as in the development of pharmaceutical and cosmetic products where its concentration can influence efficacy and sensory properties. This application note details a validated HPLC method for the simultaneous separation and quantification of eugenol and this compound.

Materials and Methods

The following protocol is based on a validated HPLC-DAD method for the determination of the primary components in clove extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Standards:

  • Eugenol (≥98% purity)

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

Chromatographic Conditions:

A gradient elution is often employed for the optimal separation of eugenol and this compound. The following conditions have been found to be effective:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
05050
152080
202080
255050
305050

Experimental Protocols

1. Preparation of Standard Solutions:

  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of eugenol and this compound standards and dissolve each in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Clove Oil):

  • Accurately weigh approximately 100 mg of the clove oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up the volume to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

The described HPLC method provides excellent separation and resolution of eugenol and this compound.

Table 3: Summary of Quantitative Data for Eugenol and this compound

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Eugenol~5.8>0.999~0.1~0.3
This compound~9.2>0.999~0.15~0.5

Note: The exact retention times, LOD, and LOQ may vary depending on the specific HPLC system, column, and slight variations in the mobile phase composition.

The linearity of the method was established by constructing calibration curves for both eugenol and this compound over a concentration range of 100 to 1000 µg/mL.[1]

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Eugenol & this compound) Injection Inject Sample/Standard (10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Clove Oil Dilution) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection DAD Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC separation of this compound.

Conclusion

The detailed HPLC method is demonstrated to be a reliable and robust technique for the simultaneous separation and quantification of eugenol and this compound. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the analysis of essential oils and other matrices containing these compounds. The method's high precision, accuracy, and linearity make it suitable for routine analysis in research, development, and commercial settings.

References

Application Notes and Protocols for Eugenyl Acetate as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate, a phenylpropanoid, is a natural compound found in essential oils of various plants, notably in cloves (Syzygium aromaticum). It is recognized for its aromatic properties and is increasingly being investigated for its therapeutic potential, including its antimicrobial activities.[1] As a derivative of eugenol, this compound shares similar biological activities but possesses distinct physicochemical properties that may offer advantages in certain formulations.[2] This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound as an antimicrobial agent. It has demonstrated efficacy against a range of pathogenic bacteria and fungi, suggesting its potential as an alternative or adjunct to conventional antimicrobial agents.[3][4]

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the reported MIC values and zones of inhibition for this compound against a selection of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292132500[5]
Listeria monocytogenesATCC 15117>2500[5]
Escherichia coliATCC 25922>2500[5]
Pseudomonas aeruginosaATCC 278532500[5]
Proteus mirabilisClinical Isolate25[4]
Acinetobacter sp.Clinical Isolate50[4]
Salmonella typhiClinical Isolate100[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

Fungal SpeciesStrainMIC (% v/v)Reference
Candida albicansClinical Isolate0.1 - 0.2[3]
Candida parapsilosisClinical Isolate0.2[3]
Candida tropicalisClinical Isolate0.2 - 0.4[3]
Candida glabrataClinical Isolate0.4[3]

Table 3: Zone of Inhibition for this compound against Bacteria

Bacterial SpeciesStrainConcentrationZone of Inhibition (mm)Reference
Listeria monocytogenesATCC 151172500 µg/mL42[5]
Pseudomonas aeruginosaATCC 278532500 µg/mL41.77[5]
Escherichia coliClinical IsolateNot Specified13.5[4]
Proteus mirabilisClinical IsolateNot Specified36.5[4]
Staphylococcus aureusClinical IsolateNot Specified22.5[4]
Acinetobacter sp.Clinical IsolateNot Specified18.5[4]
Salmonella typhiClinical IsolateNot Specified20.5[4]

Mechanism of Action

The precise antimicrobial mechanism of this compound is an active area of research, though it is widely believed to share similarities with its parent compound, eugenol. The primary mode of action is attributed to the disruption of the microbial cell membrane's integrity.[2][6] This disruption leads to increased membrane permeability, leakage of intracellular components such as ions and ATP, and ultimately, cell death.[2][7]

Furthermore, this compound has been shown to interfere with bacterial virulence factors.[8][9] It can inhibit the production of pyocyanin and pyoverdin in Pseudomonas aeruginosa and reduce the hemolytic activity of Staphylococcus aureus.[8] Evidence also suggests that this compound can inhibit quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic bacteria.[9]

Signaling Pathway and Mechanism of Action Diagram

antimicrobial_mechanism cluster_cell Microbial Cell CellWall Cell Wall CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability & Leakage of contents CellDeath Cell Death Cytoplasm->CellDeath Leads to VirulenceFactors Virulence Factor Production QuorumSensing Quorum Sensing Signaling QuorumSensing->VirulenceFactors Regulation EugenylAcetate This compound EugenylAcetate->CellWall Penetration EugenylAcetate->CellMembrane Disruption of membrane integrity EugenylAcetate->QuorumSensing Inhibition

Caption: Postulated antimicrobial mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, ensuring final concentration does not inhibit microbial growth)

  • Sterile pipette and tips

  • Microplate reader (optional, for quantitative analysis)

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium. Typically, this is done by adding 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of this compound in broth to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (wells 1-11). Well 11 serves as the growth control (inoculum without this compound). Well 12 serves as the sterility control (broth only).

  • Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density (OD).

broth_microdilution_workflow Start Start PrepareStock Prepare this compound Stock Solution Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepareStock->SerialDilution InoculatePlate Inoculate Plate with Microbial Suspension SerialDilution->InoculatePlate PrepareInoculum Prepare Microbial Inoculum (0.5 McFarland) PrepareInoculum->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadResults Determine MIC (Visually or with Plate Reader) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination using broth microdilution.

Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Solvent for this compound (e.g., DMSO)

  • Forceps

  • Incubator

  • Ruler or caliper

Protocol:

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.

  • Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of this compound (dissolved in a suitable solvent) onto a sterile filter paper disk. Allow the solvent to evaporate briefly. Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Controls: Place a disk impregnated with the solvent alone as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation: Invert the plates and incubate at the optimal temperature for the microorganism for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

agar_disk_diffusion_workflow Start Start PrepareInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepareInoculum InoculatePlate Inoculate Agar Plate with Swab PrepareInoculum->InoculatePlate PlaceDisks Place Disks on Inoculated Agar Plate InoculatePlate->PlaceDisks PrepareDisks Impregnate Sterile Disks with this compound PrepareDisks->PlaceDisks Incubate Incubate Plates PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones End End MeasureZones->End

Caption: Workflow for the agar disk diffusion assay.

Time-Kill Curve Assay

This assay determines the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Sterile broth medium

  • Microbial culture in logarithmic growth phase

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sterile saline or buffer for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension in broth (e.g., ~1 x 10^6 CFU/mL).

  • Exposure: Add this compound to the microbial suspension at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without this compound.

  • Incubation: Incubate the cultures in a shaking incubator at the optimal temperature.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or buffer. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

time_kill_curve_workflow Start Start PrepareCulture Prepare Standardized Microbial Culture Start->PrepareCulture Expose Expose Culture to Different Concentrations of this compound PrepareCulture->Expose Incubate Incubate in Shaking Incubator Expose->Incubate Sample Collect Aliquots at Different Time Points Incubate->Sample Plate Perform Serial Dilutions and Plate on Agar Sample->Plate IncubatePlates Incubate Plates and Count Colonies (CFU/mL) Plate->IncubatePlates PlotData Plot log10 CFU/mL vs. Time IncubatePlates->PlotData End End PlotData->End

Caption: Workflow for the time-kill curve assay.

Conclusion

This compound presents a promising natural antimicrobial agent with a broad spectrum of activity. The provided data and protocols offer a solid foundation for researchers to explore its potential in various applications, from fundamental microbiology research to the development of new therapeutic agents and preservatives. Further investigation into its precise molecular mechanisms of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols for Eugenyl Acetate as an Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate, a natural phenylpropanoid, is the acetate ester of eugenol, the primary component of clove oil. While eugenol is well-recognized for its potent antioxidant properties, this compound also exhibits antioxidant activity, although its efficacy can vary depending on the specific application and oxidative stressors. These notes provide a comprehensive overview of the use of this compound as an antioxidant in research settings, including quantitative data, detailed experimental protocols for common antioxidant assays, and a summary of its known mechanism of action. This compound's potential lies in its chemical stability, which may offer advantages over eugenol in certain formulations. One study found that this compound was more effective than eugenol at reducing anisidine value and total polar compounds in canola oil at frying temperatures, suggesting enhanced thermal stability.[1][2]

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various standard assays. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that the antioxidant activity of this compound is generally considered to be less potent than that of its precursor, eugenol. This is attributed to the esterification of the hydroxyl group in the eugenol molecule, which is crucial for its radical scavenging activity.[2]

Antioxidant AssayTest SystemKey Findings for this compoundComparative Data (Eugenol)Reference
DPPH Radical Scavenging In vitroIC50 > 100 µg/mLIC50 = 4.38 µg/mL[2]
Lipid Peroxidation Canola Oil at 180°CMore effective at reducing anisidine value and total polar compoundsLess effective than this compound under these conditions[1][2]

IC50: The concentration of a substance required to inhibit a biological process or component by 50%. A lower IC50 value indicates higher antioxidant activity.

Mechanism of Action

This compound's antioxidant activity is primarily attributed to its ability to act as a radical scavenger, although it is less efficient in this role than eugenol due to the modification of the phenolic hydroxyl group. The proposed mechanism of action for its biological effects, including anti-inflammatory properties that are often linked to antioxidant activity, involves the modulation of cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and oxidative stress. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. In response to oxidative stress, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-oxidant genes. By inhibiting this pathway, this compound can reduce the expression of these genes, thereby mitigating inflammation and oxidative damage.

NFkB_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress IKK IKK Oxidative_Stress->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_n NF-κB IkBa_NFkB->NFkB_n NF-κB Translocation Eugenyl_Acetate This compound Eugenyl_Acetate->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory & Pro-oxidant Gene Expression DNA->Gene_Expression Induces

Caption: NF-κB signaling pathway inhibition by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. While eugenol is a known activator of the Nrf2 pathway, a study that screened eugenol and its derivatives, including acetyleugenol (this compound), found that eugenol, but not acetyleugenol, significantly increased Nrf2 transcriptional activity.[4][5][6] This suggests that the antioxidant effects of this compound are likely not mediated through the activation of the Nrf2 pathway.

Experimental Protocols

The following are detailed protocols for common in vitro antioxidant capacity assays that can be used to evaluate this compound.

Experimental Workflow for In Vitro Antioxidant Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare this compound Solutions (various concentrations) Reaction Mix Sample with Reagent Incubate Sample_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->Reaction Measurement Measure Absorbance (Spectrophotometer) Reaction->Measurement Calculation Calculate % Inhibition or TEAC/FRAP Value Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol), spectrophotometric grade

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working ABTS•+ solution.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading at 593 nm

  • Water bath at 37°C

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in an appropriate solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound solution, positive control, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve using known concentrations of FeSO₄.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM).

Conclusion

This compound demonstrates antioxidant properties, particularly in preventing lipid peroxidation at elevated temperatures. However, its radical scavenging activity is notably lower than that of eugenol. Its primary mechanism of action in a biological context appears to be through the inhibition of the pro-inflammatory NF-κB pathway. The provided protocols for DPPH, ABTS, and FRAP assays offer standardized methods for researchers to quantify and compare the antioxidant potential of this compound in various experimental settings. Further research is warranted to fully elucidate its antioxidant mechanisms and potential applications in drug development and as a functional ingredient.

References

Application Notes and Protocols for Eugenyl Acetate as a Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eugenyl Acetate as a Flavoring Agent

This compound is a naturally occurring phenolic ester, also known by its FEMA number 2469 and CAS number 93-28-7. It is a key component of clove essential oil and contributes a characteristic sweet, spicy, clove-like, and slightly fruity and floral aroma to foods and fragrances.[1][2][3] Its flavor profile is described as fresh, woody, and reminiscent of carnation.[1][4] In the food industry, this compound is utilized to impart these flavor characteristics to a variety of products, including baked goods, beverages, chewing gum, and condiments.[2] It is generally recognized as safe (GRAS) for its intended use as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][6] Beyond its primary role as a flavoring agent, research has indicated that this compound also possesses antioxidant and antimicrobial properties, which can contribute to the overall quality and shelf-life of food products.[7]

These application notes provide detailed protocols for the sensory evaluation, stability testing, and analytical quantification of this compound in food matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and application in food formulations.

PropertyValueReference(s)
Chemical Name 4-Allyl-2-methoxyphenyl acetate[8]
Synonyms Acetyl eugenol, Eugenol acetate[8]
Molecular Formula C₁₂H₁₄O₃[8]
Molecular Weight 206.24 g/mol [8]
Appearance Colorless to pale yellow liquid; may solidify at room temperature[3]
Odor Profile Sweet, spicy, clove-like, balsamic, fruity, floral[1][2]
Flavor Profile Spicy, clove, allspice, carnation[4]
Boiling Point 281 - 284 °C[3]
Melting Point 25 - 31 °C[8]
Solubility Insoluble in water; soluble in ethanol, ether, and fixed oils[8]
Log P 2.3
FEMA Number 2469[5]
JECFA Number 1531[5]

Quantitative Data: Recommended Usage Levels

The following table summarizes the average and maximum recommended usage levels for this compound in various food categories as per the FEMA GRAS list. It is important to note that optimal usage levels should be determined experimentally for each specific product formulation.

Food CategoryAverage Usual PPMAverage Maximum PPMReference(s)
Baked Goods-10.0[1]
Non-alcoholic Beverages-0.43[1]
Chewing Gum25.0100.0[1]
Condiments / Relishes2.02.0[1]
Meat Products-25.0[1]

Note: While extensive searches were conducted, publicly available data for specific sensory detection and recognition thresholds of this compound in various food matrices are limited.[2] The protocols outlined in Section 4 can be utilized to determine these thresholds for specific applications.

Experimental Protocols

Sensory Evaluation of this compound

Sensory evaluation is critical to understanding the impact of this compound on the flavor profile of a food product. The following are protocols for common sensory tests.

This test is used to determine if a sensory difference exists between two samples (e.g., a control product and a product with added this compound).

Objective: To determine if a perceptible overall difference exists between two product formulations.

Materials:

  • Control sample (without this compound).

  • Test sample (with this compound at a specific concentration).

  • Identical, odor-free sample cups, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Ballots for recording responses.

  • A panel of at least 15-30 trained or untrained assessors.

Procedure:

  • For each panelist, present three samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests).

  • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct panelists to taste the samples from left to right.

  • Ask panelists to identify the "odd" or "different" sample.

  • Panelists should cleanse their palate with water and crackers between samples.

  • Collect the ballots.

Data Analysis:

  • The number of correct identifications is tallied.

  • The significance of the result is determined by comparing the number of correct judgments to a statistical table for triangle tests, or by using a chi-square test. A significant result indicates that a perceptible difference exists between the two samples.

Workflow for Triangle Test:

Triangle_Test_Workflow start Start prep_samples Prepare Control and Test Samples start->prep_samples randomize Randomize Presentation Order (e.g., AAB, ABA) prep_samples->randomize present Present Three Coded Samples to Panelist randomize->present evaluate Panelist Tastes and Identifies Odd Sample present->evaluate record Record Response evaluate->record analyze Analyze Data: - Tally Correct Responses - Statistical Analysis record->analyze end End analyze->end

Workflow for conducting a triangle test.

This method provides a detailed sensory profile of a product.

Objective: To identify and quantify the key sensory attributes of a food product containing this compound.

Materials:

  • Food samples with varying concentrations of this compound.

  • Reference standards for different aroma and flavor attributes (e.g., clove oil for "spicy," vanillin for "sweet").

  • A trained sensory panel (8-12 members).

  • Sensory booths with controlled lighting and air circulation.

  • Ballots with intensity scales (e.g., 15-cm line scales anchored from "low" to "high").

Procedure:

  • Panel Training:

    • Familiarize the panel with the product and the expected sensory attributes.

    • Develop a consensus vocabulary to describe the aroma, flavor, and mouthfeel characteristics.

    • Train panelists to use the intensity scales consistently with the aid of reference standards.

  • Sample Evaluation:

    • Present coded samples to the panelists in a randomized order.

    • Panelists individually rate the intensity of each identified attribute on the provided scales.

    • Replicate the evaluations over several sessions.

Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine significant differences in attributes between samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Workflow for Quantitative Descriptive Analysis:

QDA_Workflow start Start panel_training Panel Training: - Develop Vocabulary - Use Reference Standards - Calibrate on Scales start->panel_training sample_prep Prepare and Code Food Samples panel_training->sample_prep evaluation Individual Evaluation in Controlled Booths sample_prep->evaluation data_collection Rate Attribute Intensities on Line Scales evaluation->data_collection data_analysis Data Analysis: - ANOVA - PCA data_collection->data_analysis end End data_analysis->end

Workflow for Quantitative Descriptive Analysis.
Stability Testing of this compound in Food Matrices

Stability testing is essential to ensure that the desired flavor profile is maintained throughout the product's shelf life.

ASLT is used to predict the stability of this compound in a food product in a shorter time frame.

Objective: To estimate the shelf-life of a food product containing this compound by accelerating degradation reactions.

Materials:

  • Food product containing a known concentration of this compound.

  • Environmental chambers capable of controlling temperature, humidity, and light exposure.

  • Analytical instrumentation for quantifying this compound (e.g., GC-MS or HPLC-DAD).

  • Sensory panel for evaluating flavor changes.

Procedure:

  • Store product samples under accelerated conditions (e.g., elevated temperatures of 35°C, 45°C, and 55°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples.

  • For each sample, perform:

    • Chemical Analysis: Quantify the concentration of this compound.

    • Sensory Evaluation: Conduct a triangle test or descriptive analysis to assess any changes in the flavor profile.

    • Physical and Microbiological Analysis: As relevant to the food matrix.

  • A control sample should be stored under normal conditions (e.g., 20°C in the dark) for comparison.

Data Analysis:

  • The degradation of this compound can often be modeled using zero- or first-order kinetics.

  • The Arrhenius equation can be used to relate the degradation rate constants at different temperatures to predict the shelf-life at normal storage temperatures.

Workflow for Accelerated Shelf-Life Testing:

ASLT_Workflow start Start sample_prep Prepare Product with Known this compound Concentration start->sample_prep storage Store Samples at Accelerated Conditions (e.g., ↑ Temp, ↑ Humidity) sample_prep->storage sampling Withdraw Samples at Predetermined Intervals storage->sampling analysis Perform Analyses: - Chemical (GC-MS/HPLC) - Sensory (Triangle/QDA) - Physical/Microbiological sampling->analysis data_analysis Data Analysis: - Degradation Kinetics - Arrhenius Model - Shelf-Life Prediction analysis->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Eugenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of eugenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for this compound synthesis are:

  • Acid-Catalyzed Esterification: A traditional method involving the reaction of eugenol with acetic acid or acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.[1][2]

  • Enzymatic Synthesis: Utilizes lipases (e.g., Novozym 435, Lipozyme TL 100L) as biocatalysts, offering a more environmentally friendly alternative to chemical catalysis.[3][4][5][6] This method is noted for its high conversion rates under milder conditions.[3][5]

  • Heterogeneous Catalysis: Employs solid catalysts such as ion-exchange resins (e.g., Amberlite XAD-16, Lewatit® GF 101) or molecular sieves.[7][8] This approach simplifies catalyst separation and allows for catalyst reuse.[7][8]

Q2: I am observing low yields in my reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for specific issues related to your synthesis method. General factors to consider include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and molar ratio of reactants are critical. Optimization of these parameters is crucial for high conversion.

  • Catalyst Inactivity: The catalyst, whether chemical or enzymatic, may have lost its activity. Ensure proper storage and handling. For enzymatic catalysts, consider potential denaturation due to temperature or pH.

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Monitor the reaction progress over time using techniques like TLC or GC.

  • Product Loss During Work-up: Inefficient extraction or purification steps can lead to significant product loss. Review your purification protocol.

Q3: What are the advantages of using enzymatic synthesis over traditional acid catalysis?

A3: Enzymatic synthesis offers several advantages:

  • Milder Reaction Conditions: Enzymes typically operate at lower temperatures, reducing the risk of side reactions and degradation of reactants or products.[4]

  • Higher Selectivity: Lipases can be highly selective, minimizing the formation of byproducts.

  • Environmental Friendliness: It avoids the use of corrosive and hazardous acids, leading to a "greener" process with less problematic waste.[4][9]

  • "Natural" Product Labeling: Products synthesized using enzymes can sometimes be labeled as "natural," which is advantageous in the food and fragrance industries.[6]

Q4: How can I purify the synthesized this compound?

A4: Common purification methods include:

  • Filtration: To remove solid catalysts after the reaction.[6][7]

  • Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture. For instance, after acid/base extraction to remove unreacted eugenol, the this compound can be extracted using an organic solvent like dichloromethane.[10]

  • Rotary Evaporation: To remove the solvent and any volatile impurities under reduced pressure.[7]

  • Chromatography: Techniques like column chromatography can be employed for high-purity requirements.

Q5: Can the catalyst be reused in subsequent reactions?

A5: Reusability is a key advantage of certain catalysts:

  • Heterogeneous Catalysts: Resins like Lewatit® GF 101 have been shown to be reusable for up to 10 cycles without significant loss of activity.[8][11]

  • Immobilized Enzymes: Immobilized lipases, such as Novozym 435, can also be recovered and reused, which helps in reducing the overall cost of the process.[4]

Troubleshooting Guides

Acid-Catalyzed Esterification
IssuePotential CauseRecommended Solution
Low Conversion Insufficient catalyst amount.Increase the concentration of the acid catalyst incrementally.
Water present in the reaction mixture.Ensure all reactants and glassware are dry. Water can inhibit the esterification reaction.
Reaction has not reached equilibrium.Increase the reaction time or use a Dean-Stark apparatus to remove water as it forms.
Dark Reaction Mixture/Byproduct Formation High reaction temperature.Lower the reaction temperature. High temperatures with strong acids can cause charring and side reactions.
Difficult Product Isolation Emulsion formation during work-up.Add a saturated brine solution to help break the emulsion during extraction.
Corrosion of Equipment Use of strong acid catalyst.Use glass-lined reactors or consider switching to a less corrosive heterogeneous or enzymatic catalyst.[4]
Enzymatic Synthesis
IssuePotential CauseRecommended Solution
Low Conversion Sub-optimal temperature or pH.Optimize the temperature and pH for the specific lipase being used. Most lipases have an optimal temperature range. For example, optimal conversion with Candida rugosa lipase was found at 45°C.[4]
Incorrect molar ratio of substrates.Vary the molar ratio of eugenol to the acyl donor (e.g., acetic anhydride). An excess of the acyl donor can sometimes drive the reaction forward.[6]
Enzyme deactivation.Ensure the enzyme has been stored correctly. Avoid excessively high temperatures or extreme pH values that can denature the enzyme.
Mass Transfer Limitations (for immobilized enzymes) Inadequate mixing.Increase the agitation speed to ensure good contact between the substrates and the immobilized enzyme.[4]
High substrate concentration inside catalyst particles.While higher substrate concentration can increase reaction rate, it can also lead to mass transfer limitations within the pores of the immobilized support.[12]
Enzyme Inhibition Presence of inhibitors in the substrate.If using natural eugenol from clove oil, impurities might inhibit the enzyme. Consider using purified eugenol.
Heterogeneous Catalysis
IssuePotential CauseRecommended Solution
Low Conversion Inactive catalyst.Activate the catalyst according to the manufacturer's instructions. For example, molecular sieves may need to be heated to remove adsorbed water.
Insufficient catalyst loading.Increase the weight percentage of the catalyst in the reaction mixture.
Poor mixing.Ensure vigorous stirring to maintain the solid catalyst in suspension and facilitate contact with the reactants.
Catalyst Fouling Adsorption of impurities or byproducts onto the catalyst surface.Wash the catalyst with an appropriate solvent after each use to regenerate it. For example, Lewatit® GF 101 can be washed with ethanol and n-hexane.[8]
Pasty Reaction Mixture High catalyst concentration.Avoid excessive amounts of catalyst, as it can lead to a pasty consistency, hindering proper mixing.[7]

Data Presentation

Table 1: Comparison of Different Catalysts for this compound Synthesis

CatalystSubstratesMolar Ratio (Eugenol:Acyl Donor)Temperature (°C)Reaction TimeConversion/YieldReference
Enzymatic
Lipozyme TL 100LEugenol & Acetic Anhydride1:1552 h91.80%[3][5]
Novozym 435Eugenol & Acetic Anhydride1:5606 h100%[6]
Candida rugosa lipase (immobilized)Eugenol & Acetic Anhydride1:1, 1:3, 1:5456 h75.6%[4]
Heterogeneous
Amberlite XAD-16Eugenol & Acetic Anhydride1:3553 min97.8%[7][13]
Molecular Sieve 4ÅEugenol & Acetic Anhydride1:3606 h98.2%[7]
Lewatit® GF 101Eugenol & Acetic Anhydride1:17045 min100%[14]
Homogeneous
Sulfuric AcidEugenol & Acetic Acid----[1]
Sodium HydroxideEugenol & Acetic Anhydride-70-8090 min86.87% (with sonication)[15][16]

Experimental Protocols

Protocol 1: Enzymatic Synthesis using Lipozyme TL 100L

This protocol is based on the optimized conditions reported for high conversion.[3][5]

Materials:

  • Eugenol

  • Acetic Anhydride

  • Lipozyme TL 100L (10 wt% of total substrates)

  • Reaction vessel (e.g., screw-capped flask)

  • Thermostatic bath or shaker incubator

Procedure:

  • To the reaction vessel, add eugenol and acetic anhydride in a 1:1 molar ratio.

  • Add Lipozyme TL 100L corresponding to 10% of the total weight of the substrates.

  • Place the sealed reaction vessel in a thermostatic bath or shaker set to 55°C.

  • Maintain agitation (e.g., 150 rpm) for 2 hours.

  • After the reaction, separate the enzyme from the mixture by filtration or centrifugation.

  • Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of eugenol to this compound.

Protocol 2: Heterogeneous Catalysis using Lewatit® GF 101

This protocol follows the optimized conditions for complete conversion using a reusable catalyst.[8][14]

Materials:

  • Eugenol

  • Acetic Anhydride

  • Lewatit® GF 101 resin (1 wt% of total substrates)

  • Reaction vessel with a magnetic stirrer and condenser

  • Heating mantle or oil bath

Procedure:

  • Add eugenol and acetic anhydride in a 1:1 molar ratio to the reaction vessel.

  • Add Lewatit® GF 101 resin (1 wt%).

  • Heat the mixture to 70°C with constant stirring.

  • Allow the reaction to proceed for 45 minutes.

  • After completion, cool the mixture and separate the catalyst by filtration.

  • The catalyst can be washed with ethanol and n-hexane, dried, and stored for reuse.[8]

  • The liquid product can be purified further if necessary.

Visualizations

Chemical_Reaction Eugenol Eugenol Catalyst Catalyst (Enzyme/Acid/Resin) Eugenol->Catalyst AceticAnhydride Acetic Anhydride AceticAnhydride->Catalyst EugenylAcetate This compound Catalyst->EugenylAcetate Esterification AceticAcid Acetic Acid (byproduct) Catalyst->AceticAcid

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow Reactants 1. Combine Reactants (Eugenol & Acetic Anhydride) Add_Catalyst 2. Add Catalyst Reactants->Add_Catalyst Reaction 3. Heat & Stir (Controlled Temperature & Time) Add_Catalyst->Reaction Filter 4. Catalyst Separation (Filtration) Reaction->Filter Extract 5. Product Extraction Filter->Extract Evaporate 6. Solvent Removal (Rotary Evaporation) Extract->Evaporate Analysis 7. Product Analysis (GC, NMR) Evaporate->Analysis

Caption: A typical experimental workflow for this compound synthesis.

References

Technical Support Center: Eugenyl Acetate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of eugenyl acetate.

Troubleshooting Guides

This section addresses common issues encountered during the chemical and enzymatic synthesis of this compound.

1. Low Conversion Rate in Chemical Synthesis

Problem: The reaction yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Sub-optimal Catalyst: The choice and concentration of the catalyst are critical. For chemical synthesis, strong acids like sulfuric acid are often used, but heterogeneous catalysts such as Amberlite XAD-16 or molecular sieves (4Å) can offer high conversions and easier separation.[1][2]

    • Troubleshooting Step:

      • Verify the catalyst's activity. If using a reusable catalyst, ensure it has been properly regenerated.

      • Optimize catalyst concentration. For Amberlite XAD-16, amounts above 0.2 g/g may result in a pasty reaction mixture, hindering agitation.[1]

      • Consider switching to a different catalyst. Amberlite XAD-16 has been shown to achieve high conversions (97.8%) in as little as 3 minutes.[2]

  • Incorrect Molar Ratio: An inappropriate ratio of eugenol to the acetylating agent (e.g., acetic anhydride) can limit the reaction.

    • Troubleshooting Step:

      • Systematically vary the molar ratio of eugenol to acetic anhydride. Ratios of 1:3 and 1:5 (eugenol:acetic anhydride) have been shown to be effective.[1][3]

      • Ensure accurate measurement and dispensing of reactants.

  • Inadequate Temperature Control: Reaction temperature significantly influences the rate of conversion.

    • Troubleshooting Step:

      • Optimize the reaction temperature. Studies have shown that temperatures between 50°C and 70°C can lead to high conversions.[1][4] For example, with a molecular sieve 4Å catalyst, increasing the temperature from 40°C to 60°C increased the conversion.[1]

      • Ensure uniform heating and accurate temperature monitoring throughout the reaction.

2. Enzyme Deactivation in Enzymatic Synthesis

Problem: The enzymatic conversion of eugenol to this compound starts efficiently but then slows down or stops prematurely.

Possible Causes and Solutions:

  • Substrate or Product Inhibition: High concentrations of substrates (eugenol, acetic anhydride) or the product (this compound) can inhibit enzyme activity.

    • Troubleshooting Step:

      • Implement a fed-batch or continuous process to maintain optimal substrate concentrations.

      • Investigate in-situ product removal techniques.

  • Incorrect pH or Temperature: Lipases, the enzymes commonly used, have optimal pH and temperature ranges for their activity.

    • Troubleshooting Step:

      • Verify and adjust the pH of the reaction medium to the enzyme's optimum.

      • Optimize the reaction temperature. For Novozym 435, 60°C has been shown to be effective, while for Lipozyme TL 100L, 55°C is optimal.[3][5]

  • Enzyme Immobilization Issues: The support material and immobilization method can affect enzyme stability and activity.

    • Troubleshooting Step:

      • If using an immobilized enzyme, ensure the immobilization protocol is robust.

      • Consider different immobilization supports to improve enzyme stability and reusability.[6]

3. Difficulty in Product Purification

Problem: Isolating pure this compound from the reaction mixture is challenging.

Possible Causes and Solutions:

  • Presence of Unreacted Substrates: High levels of unreacted eugenol or acetic anhydride contaminate the final product.

    • Troubleshooting Step:

      • Optimize reaction conditions (time, temperature, catalyst loading) to maximize conversion.

      • Use a suitable extraction or distillation method to separate this compound from the reactants.

  • Formation of By-products: Side reactions can lead to the formation of impurities that are difficult to separate.

    • Troubleshooting Step:

      • Analyze the reaction mixture using techniques like GC-MS to identify by-products.

      • Adjust reaction conditions to minimize side reactions. For instance, using a selective enzyme can reduce the formation of unwanted products.[7]

      • Employ chromatographic techniques for purification.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound production?

A1: Enzymatic synthesis offers several advantages, including:

  • Milder Reaction Conditions: Enzymes typically operate at lower temperatures and pressures, reducing energy consumption.[7]

  • Higher Selectivity: Lipases can be highly specific, minimizing the formation of by-products and simplifying purification.[7]

  • "Natural" Labeling: Products obtained through enzymatic processes can often be labeled as "natural," which is advantageous in the food and fragrance industries.[8]

  • Environmental Friendliness: Enzymatic processes avoid the use of harsh acids or bases, making them more environmentally benign.[6]

Q2: Which catalysts are most effective for the chemical synthesis of this compound?

A2: Both homogeneous and heterogeneous catalysts can be used. While strong acids like sulfuric acid are effective, heterogeneous catalysts like Amberlite XAD-16 and molecular sieves 4Å have shown high conversions (over 90%) and offer the advantage of being easily separated from the reaction mixture and potentially reused.[1][2] Lewatit® GF 101 resin is another effective heterogeneous catalyst.[4]

Q3: What is the optimal molar ratio of reactants for this compound synthesis?

A3: The optimal molar ratio of eugenol to acetic anhydride can vary depending on the catalyst and other reaction conditions. However, studies have shown that an excess of acetic anhydride is generally favorable. Ratios of 1:3 and 1:5 (eugenol:acetic anhydride) have been reported to yield high conversions.[1][3] For enzymatic synthesis using Lipozyme TL 100L, a 1:1 molar ratio was found to be optimal.[5]

Q4: How can the catalyst be reused in subsequent reactions?

A4: Heterogeneous catalysts, both chemical (e.g., resins, molecular sieves) and enzymatic (immobilized lipases), can be recovered and reused. After the reaction, the catalyst is typically separated by filtration, washed with a suitable solvent (like hexane) to remove any adsorbed product or reactants, and then dried before being used in the next batch.[2] Studies have shown that some catalysts can be reused for multiple cycles without a significant loss of activity.[4]

Q5: What are the key parameters to monitor during the scale-up of this compound production?

A5: Key parameters to monitor during scale-up include:

  • Mass and Heat Transfer: Ensuring efficient mixing and uniform temperature distribution is crucial for consistent reaction rates and yields.

  • Catalyst Stability and Reusability: The long-term performance and stability of the catalyst under industrial conditions need to be evaluated.

  • Downstream Processing: The efficiency and scalability of the purification process are critical for obtaining a high-purity product.

  • Solvent Selection (if applicable): While solvent-free systems are preferred for their environmental benefits, if a solvent is used, its recovery and recycling are important economic and environmental considerations.[1][2]

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystSynthesis TypeReactant Ratio (Eugenol:Ac₂O)Temperature (°C)Reaction TimeMax. Conversion (%)Reference
Molecular Sieve 4ÅChemical1:3606 hours98.2[1]
Amberlite XAD-16Chemical1:3553 minutes97.8[1][2]
Lewatit® GF 101Chemical1:17010 minutes94.85[4]
Novozym 435Enzymatic1:560Not Specified100[3]
Lipozyme TL 100LEnzymatic1:1552 hours91.8[5][9]
Candida rugosa Lipase (immobilized)Enzymatic1:3456 hours75.6[6]

Experimental Protocols

Protocol 1: Chemical Synthesis using Amberlite XAD-16

  • Reactant Preparation: In a suitable reaction vessel, combine eugenol and acetic anhydride in a 1:3 molar ratio.

  • Catalyst Addition: Add Amberlite XAD-16 catalyst at a concentration of 0.1-0.2 g per gram of eugenol.

  • Reaction: Heat the mixture to 55°C with continuous stirring.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using Gas Chromatography (GC).

  • Catalyst Recovery: Upon completion, cool the mixture and separate the catalyst by filtration.

  • Purification: Purify the this compound from the crude product using appropriate methods such as distillation or chromatography.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (e.g., Novozym 435)

  • Reactant Preparation: In a temperature-controlled reactor, mix eugenol and acetic anhydride. A molar ratio of 1:5 (eugenol:acetic anhydride) can be used.

  • Enzyme Addition: Add immobilized Novozym 435 (e.g., 10% w/w of total substrates).[3]

  • Reaction: Maintain the temperature at 60°C with constant agitation (e.g., 150 rpm).[3][10]

  • Monitoring: Track the conversion of eugenol to this compound using GC analysis.

  • Enzyme Recovery: After the desired conversion is achieved, separate the immobilized enzyme by filtration for reuse.

  • Purification: Isolate and purify the this compound from the reaction mixture.

Visualizations

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Eugenol Eugenol Mixing Mixing of Reactants Eugenol->Mixing AceticAnhydride Acetic Anhydride AceticAnhydride->Mixing AddCatalyst Add Heterogeneous Catalyst Mixing->AddCatalyst Heating Heating and Stirring AddCatalyst->Heating Filtration Catalyst Filtration Heating->Filtration Purification Product Purification Filtration->Purification Recycle Catalyst Reuse Filtration->Recycle Recovered Catalyst FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Troubleshooting Start Low this compound Yield CheckCatalyst Check Catalyst Activity/ Concentration Start->CheckCatalyst CheckMolarRatio Verify Reactant Molar Ratio Start->CheckMolarRatio CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckPurity Analyze Product Purity Start->CheckPurity CatalystIssue Inactive or Improper Concentration CheckCatalyst->CatalystIssue Problem RatioIssue Incorrect Stoichiometry CheckMolarRatio->RatioIssue Problem TempIssue Sub-optimal Temperature CheckTemp->TempIssue Problem PurityIssue By-products or Unreacted Substrates CheckPurity->PurityIssue Problem SolutionCatalyst Regenerate/Replace Catalyst or Optimize Concentration CatalystIssue->SolutionCatalyst Solution SolutionRatio Adjust Molar Ratio RatioIssue->SolutionRatio Solution SolutionTemp Adjust Temperature TempIssue->SolutionTemp Solution SolutionPurity Optimize Downstream Purification PurityIssue->SolutionPurity Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Chromatography of Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of eugenyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a primary focus on resolving peak overlap.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak overlap in the chromatography of this compound?

A1: Peak overlap, or co-elution, in the analysis of this compound often occurs due to similarities in the chemical properties of the compounds in the sample matrix, such as eugenol and caryophyllene, which are commonly found alongside this compound in essential oils.[1] Insufficient separation can result from suboptimal chromatographic conditions, including an inappropriate mobile phase composition, an unsuitable column, or a non-ideal temperature and flow rate.

Q2: How can I confirm that a peak is not pure and contains co-eluting compounds?

A2: For High-Performance Liquid Chromatography (HPLC) systems equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, peak purity analysis can be performed.[2][3] If the UV-Vis spectra across the peak are not identical, it indicates the presence of more than one compound. In Gas Chromatography-Mass Spectrometry (GC-MS), examining the mass spectrum across the peak can reveal co-elution if the fragmentation pattern changes.[3] Asymmetrical peak shapes, such as shoulders or tailing, can also suggest the presence of overlapping peaks.[2]

Q3: Can my sample injection technique affect peak resolution?

A3: Yes, the injection volume and the solvent used to dissolve the sample can significantly impact peak shape and resolution. Injecting too large a volume of a sample, especially if the sample solvent is stronger than the mobile phase, can lead to peak fronting and broadening.[4] Whenever feasible, dissolve the sample in the mobile phase to minimize these effects.

Troubleshooting Guides

Issue: Overlapping Peaks of this compound and Other Components (e.g., Eugenol, Caryophyllene)

This guide provides a systematic approach to resolving co-eluting peaks in your chromatogram.

Step 1: Methodical Parameter Adjustment

When optimizing your method, it is crucial to change only one parameter at a time to accurately assess its effect on the separation.

Step 2: Mobile Phase Optimization (for HPLC)

The composition of the mobile phase is a powerful tool for manipulating the retention and selectivity of your separation.

  • Adjusting Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of the analytes, which can lead to better separation.[5]

  • Changing Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions between the analytes, the stationary phase, and the mobile phase.

  • Modifying pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact their retention times.[6] While this compound is not readily ionizable, other compounds in the matrix might be, and a change in pH could improve their separation from the peak of interest.

Step 3: Column Selection

The choice of the stationary phase is a critical factor in achieving the desired selectivity.

  • Stationary Phase Chemistry: If you are using a standard C18 column and experiencing peak overlap, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a cyano column. These columns offer different separation mechanisms that can help resolve closely eluting compounds.

  • Particle Size and Column Length: Using a column with smaller particles or a longer column can increase the efficiency of the separation, leading to sharper peaks and improved resolution.[7]

Step 4: Temperature and Flow Rate Adjustment

  • Temperature: Lowering the column temperature generally increases retention and can improve resolution, though it will also increase the analysis time.[5]

  • Flow Rate: Decreasing the flow rate can enhance separation efficiency and resolution, but it will also lead to longer run times.[5]

Data Presentation: Impact of Chromatographic Conditions on Retention Time

The following table summarizes the retention times of eugenol, this compound, and caryophyllene under different GC-FID run times, illustrating how changes in method parameters can affect the separation.

CompoundRun Time: 6 min[8]Run Time: 3.5 min[8]Run Time: 2.5 min[8]
Eugenol 3.671 min1.390 min1.163 min
This compound 4.221 min1.673 min1.349 min
Caryophyllene 4.956 min2.054 min1.586 min

Experimental Protocols

Protocol 1: HPLC-DAD Method for the Determination of Eugenol, this compound, and β-Caryophyllene

This protocol is based on a validated method for the simultaneous determination of the main components in clove extracts.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Information not specified in the source.

  • Mobile Phase: A deep eutectic solvent-like mixture of choline chloride and lactic acid (1:2 molar ratio) was used for extraction, but the mobile phase for the HPLC analysis is not detailed in the abstract.

  • Detection: DAD, wavelength not specified.

  • Sample Preparation: Clove buds are extracted with the deep eutectic solvent.

  • Calibration: Calibration solutions are prepared at six concentration levels ranging from 100 to 1000 µg/mL for eugenol and this compound, and from 15.5 to 100 µg/mL for β-caryophyllene.

Protocol 2: GC-FID Analysis of Clove Essential Oil

This protocol provides a general framework for the analysis of this compound and related compounds in essential oils.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5, is typically used.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60 °C and ramping up to 240 °C at a rate of 3 °C/min.

  • Sample Preparation: Dilute the essential oil in a suitable solvent such as ethanol or hexane.

Visualizations

TroubleshootingWorkflow start Peak Overlap Observed check_purity Confirm Co-elution (Peak Purity/MS) start->check_purity optimize_mp Optimize Mobile Phase (Solvent Strength/Type, pH) check_purity->optimize_mp Co-elution Confirmed re_evaluate Re-evaluate Method optimize_mp->re_evaluate change_column Change Column (Stationary Phase, Dimensions) re_evaluate2 Re-evaluate Method change_column->re_evaluate2 adjust_temp_flow Adjust Temperature and Flow Rate resolution_achieved Resolution Achieved adjust_temp_flow->resolution_achieved re_evaluate->change_column No re_evaluate->resolution_achieved Yes re_evaluate2->adjust_temp_flow No re_evaluate2->resolution_achieved Yes

Caption: Troubleshooting workflow for resolving peak overlap.

ParameterRelationships cluster_params Chromatographic Parameters cluster_factors Resolution Factors MobilePhase Mobile Phase (Composition, pH) Selectivity Selectivity (α) MobilePhase->Selectivity Strongly Influences Retention Retention (k) MobilePhase->Retention Influences Column Column (Stationary Phase, Length) Column->Selectivity Strongly Influences Efficiency Efficiency (N) Column->Efficiency Influences TempFlow Temperature & Flow Rate TempFlow->Efficiency Influences TempFlow->Retention Influences Resolution Peak Resolution Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between parameters and peak resolution.

References

Technical Support Center: Storage and Handling of Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of eugenyl acetate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 10°C and 25°C.[1] For extended storage (up to two years), maintaining a temperature of -20°C is advised.[3] The container should be tightly sealed to prevent exposure to moisture and air.[2][4] It is also crucial to protect it from light and sources of ignition.[5][6]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester bond can hydrolyze, particularly in the presence of moisture, acids, or bases, to yield eugenol and acetic acid.[7]

  • Oxidation: The allyl group and the phenyl ring are susceptible to oxidation, which can be accelerated by exposure to air, light, and heat. This can lead to the formation of various oxidation products, potentially including compounds analogous to the vanillyl acetate formed from the oxidation of isothis compound.[4]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various degradation products.[2]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.

Q3: I've noticed a change in the color and odor of my stored this compound. What could be the cause?

A3: A change in color, often to a yellowish or brownish hue, can be an indicator of degradation, particularly oxidation of the phenolic structure.[7] An altered odor, such as a more pronounced vinegary smell, could suggest hydrolysis, resulting in the formation of acetic acid.[7] It is recommended to re-analyze the purity of the material if such changes are observed.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: A standard laboratory refrigerator (typically 2-8°C) is a suitable option for short to medium-term storage as it aligns with the recommendation to store it in a cool place. However, for long-term storage, a freezer at -20°C is preferable.[3] Ensure the container is tightly sealed to prevent moisture condensation.

Q5: What materials are incompatible with this compound during storage?

A5: Avoid storing this compound with strong acids, strong bases, and oxidizing agents, as these can catalyze its degradation.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of a yellow or brown color Oxidation of the compound.Protect the sample from light and air. Consider purging the container with an inert gas like nitrogen or argon before sealing. Re-purify the sample if necessary.
Vinegar-like smell Hydrolysis leading to the formation of acetic acid.Ensure the storage container is tightly sealed and stored in a dry environment. Use of a desiccator may be beneficial.
Presence of unexpected peaks in analytical chromatograms (GC/HPLC) Degradation of the sample.Review storage conditions. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Inconsistent experimental results Use of degraded this compound.Always use freshly opened or properly stored material. It is good practice to verify the purity of the compound before use in critical experiments.

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

2. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Methanol (HPLC or GC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Controlled temperature chambers/ovens

  • Photostability chamber with UV and visible light sources

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Keep the mixture at 60°C for 24 hours.

    • Cool and dilute with methanol to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol to prepare a 100 µg/mL solution.

  • Photolytic Degradation:

    • Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Dissolve the stressed solid in methanol to prepare a 100 µg/mL solution.

5. Analysis: Analyze all stressed samples, along with an unstressed control sample (100 µg/mL this compound in methanol), using a stability-indicating analytical method.

Analytical Method: Stability-Indicating GC-FID Method (Adapted)
  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: INOWAX fused silica capillary column (30 m x 250 µm x 0.25 µm).[1]

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 275°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 8 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.[1]

  • Injection Volume: 1 µL.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and the relative retention times of any degradation products.

Data Presentation

Table 1: Summary of Recommended Storage Conditions
Parameter Condition Rationale
Temperature 10°C - 25°C (short-term)[1] -20°C (long-term, > 2 years)[3]To minimize thermal degradation (hydrolysis and oxidation).
Atmosphere Tightly sealed container,[2][4] optionally under inert gas (N₂ or Ar).To prevent exposure to moisture and oxygen, which can cause hydrolysis and oxidation.
Light Protect from light.[5]To prevent photochemical degradation.
Incompatibilities Store away from strong acids, bases, and oxidizing agents.[8]To avoid catalytic degradation.
Table 2: Example Data from Forced Degradation Study
Stress Condition Observation % Degradation of this compound (Example) Major Degradation Products (Hypothetical RRT)
0.1 M HCl, 60°C, 24h Slight yellowing15%Peak at RRT 0.8 (Eugenol)
0.1 M NaOH, RT, 8h Yellowing25%Peak at RRT 0.8 (Eugenol)
Water, 60°C, 24h No significant change< 5%-
3% H₂O₂, RT, 24h Brownish color30%Multiple peaks at various RRTs
80°C, 48h (Solid) Slight darkening10%Minor peaks observed
Photostability Chamber Slight yellowing12%Minor peaks observed
Control (Unstressed) Clear, colorless0%Single peak for this compound

RRT: Relative Retention Time with respect to the this compound peak.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation EugenylAcetate This compound Eugenol Eugenol EugenylAcetate->Eugenol Moisture, Acid/Base AceticAcid Acetic Acid EugenylAcetate->AceticAcid Moisture, Acid/Base OxidationProducts Oxidized Derivatives EugenylAcetate->OxidationProducts Oxygen, Light, Heat PhotoProducts Photochemical Products EugenylAcetate->PhotoProducts UV Light

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress control Prepare Unstressed Control start->control analysis GC-FID or HPLC-DAD Analysis stress->analysis control->analysis data Data Comparison and Degradation Assessment analysis->data end End: Stability Profile data->end

References

Technical Support Center: Optimizing Eugenyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of eugenyl acetate esterification. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide robust protocols for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for optimizing this compound yield?

A1: The most critical parameters influencing the yield of this compound are the choice of catalyst, the molar ratio of eugenol to the acetylating agent (commonly acetic anhydride), reaction temperature, and reaction time. The interplay of these factors determines the reaction's efficiency and conversion rate.

Q2: What are the common catalysts used for this compound esterification, and how do they compare?

A2: Both enzymatic and chemical catalysts are effectively used.

  • Enzymatic Catalysts: Lipases such as Novozym 435, Lipozyme TL 100L, and Lipozyme TLIM are popular for their high selectivity and mild reaction conditions, often leading to high conversion rates (over 90%).[1][2] They are considered a "green" alternative.[2]

  • Heterogeneous Chemical Catalysts: Solid acid catalysts like molecular sieve 4Å, Amberlite XAD-16, and Lewatit® GF 101 offer advantages such as easy separation from the reaction mixture and potential for reuse.[3][4][5] They can achieve very high conversions, sometimes reaching nearly 100%.[3]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in Fischer esterification can stem from several factors. The reaction is reversible, so the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[6][7] Other potential causes include suboptimal reaction temperature, incorrect molar ratios of reactants, or catalyst deactivation. For enzymatic reactions, the enzyme's activity might be compromised by temperature or pH.

Q4: How can I purify the synthesized this compound?

A4: After the reaction, the catalyst is typically removed by filtration.[3] The purification of this compound often involves extraction with a solvent like ethyl acetate, followed by washing with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid catalyst and unreacted acetic anhydride.[8] The final product can then be isolated by evaporating the solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conversion Rate 1. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.[9]- Optimize the temperature based on the catalyst used. For instance, enzymatic reactions with Lipozyme TL 100L work well at 55°C[1], while chemical catalysis with Lewatit® GF 101 is effective at 70°C.[5]
2. Incorrect Molar Ratio: An inappropriate ratio of eugenol to acetic anhydride can limit the reaction.- An excess of the acetylating agent (acetic anhydride) often drives the reaction forward. Ratios from 1:1 to 1:5 (eugenol:acetic anhydride) have been shown to be effective depending on the catalyst.[1][10][11]
3. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity.- Ensure the catalyst is active and used in the recommended amount (e.g., 1-10 wt%).[1][5] For reusable catalysts, check for loss of activity after multiple cycles.[5]
4. Presence of Water: Water as a byproduct can inhibit the forward reaction.[6]- For chemical esterification, consider using a solvent-free system or techniques to remove water as it forms.[3][4]
Product Impurity 1. Incomplete Reaction: Unreacted starting materials remain in the product mixture.- Increase the reaction time or adjust other parameters (temperature, catalyst amount) to drive the reaction to completion. Monitor the reaction progress using techniques like TLC.[8]
2. Side Reactions: High temperatures can sometimes lead to the formation of byproducts.- Operate at the optimal temperature for your specific catalyst to minimize side reactions.
3. Inadequate Purification: The workup procedure may not be effectively removing all impurities.- Ensure thorough washing with a neutralizing agent and consider purification techniques like column chromatography if high purity is required.
Difficulty Isolating the Product 1. Product Solubility: The this compound may be soluble in the reaction medium or workup solvents, making precipitation difficult.[8]- After the reaction, try evaporating the solvent and then extracting the product with a suitable organic solvent. If attempting precipitation, ensure the conditions (e.g., temperature, solvent) are optimized.[8]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for this compound synthesis using various catalysts as reported in the literature.

Table 1: Enzymatic Esterification

CatalystEugenol:Acetic Anhydride Molar RatioTemperature (°C)Catalyst Conc. (wt%)Reaction Time (h)Conversion (%)Reference
Lipozyme TL 100L1:15510291.80[1]
Novozym 4351:560106100[10]
Lipozyme TLIM1:56010Not Specified99.87[12]

Table 2: Heterogeneous Chemical Catalysis

CatalystEugenol:Acetic Anhydride Molar RatioTemperature (°C)Catalyst Conc. (wt%)Reaction TimeConversion (%)Reference
Molecular Sieve 4Å1:350-6012.56 h96.6 - 98.2[3]
Amberlite XAD-161:355203 min97.8[3][4]
Lewatit® GF 1011:170145 min100[5]
Functionalized Mesoporous Aluminosilicates1:580240 min99.9[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis using Lipozyme TL 100L

This protocol is based on the methodology described for lipase-mediated acetylation.[1]

  • Reactant Preparation: In a screw-capped flask, combine eugenol and acetic anhydride in a 1:1 molar ratio.

  • Enzyme Addition: Add 10 wt% of Lipozyme TL 100L relative to the total substrate weight.

  • Reaction: Place the flask in a temperature-controlled shaker set to 55°C and agitate.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using Gas Chromatography (GC).

  • Termination and Workup: Once the desired conversion is achieved (e.g., after 2 hours for ~92% conversion), stop the reaction. The enzyme can be recovered by filtration for potential reuse. The product can be purified by standard extraction and washing procedures.

Protocol 2: Heterogeneous Catalysis using Lewatit® GF 101

This protocol is adapted from the synthesis of this compound using a commercial resin catalyst.[5]

  • Reactant and Catalyst Setup: In a suitable reaction vessel, mix eugenol and acetic anhydride in a 1:1 molar ratio.

  • Catalyst Addition: Add 1 wt% of Lewatit® GF 101 resin.

  • Reaction Conditions: Heat the mixture to 70°C with stirring.

  • Reaction Time: Allow the reaction to proceed for 45 minutes to achieve near-complete conversion.

  • Catalyst Recovery: After the reaction, filter the mixture to remove the Lewatit® GF 101 catalyst. The catalyst can be washed and dried for reuse.

  • Product Purification: The resulting liquid containing this compound can be purified through extraction and neutralization steps.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants Combine Eugenol & Acetic Anhydride add_catalyst Add Catalyst (Enzymatic or Chemical) reactants->add_catalyst react Incubate at Optimized Temperature with Agitation add_catalyst->react filter Filter to Remove Catalyst react->filter purify Purify Product (Extraction & Washing) filter->purify analyze Analyze Purity & Yield (e.g., GC, NMR) purify->analyze

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Corrective Actions start Low this compound Yield temp Suboptimal Temperature start->temp ratio Incorrect Molar Ratio start->ratio catalyst Catalyst Inactivity start->catalyst water Water Inhibition (Reversible Reaction) start->water opt_temp Optimize Temperature (e.g., 55-80°C) temp->opt_temp adj_ratio Adjust Molar Ratio (e.g., Excess Acetic Anhydride) ratio->adj_ratio check_cat Verify Catalyst Activity & Concentration catalyst->check_cat remove_water Use Solvent-Free System or Water Removal Technique water->remove_water

Caption: Troubleshooting logic for low yield in this compound esterification.

References

Technical Support Center: Eugenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of eugenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via the esterification of eugenol. The most common methods involve reacting eugenol with either acetic acid or acetic anhydride.[1][2] To enhance the reaction rate and yield, a catalyst is generally employed. Common catalysts include strong acids like concentrated sulfuric acid, heterogeneous catalysts such as molecular sieves and Amberlite resins, and enzymes, particularly lipases like Novozym 435.[3][4] Solvent-free systems are often preferred for a more environmentally friendly process.[4]

Q2: What is the primary byproduct when using acetic anhydride for this compound synthesis?

A2: When eugenol is acetylated using acetic anhydride, the primary byproduct of the reaction is acetic acid.[3]

Q3: What are the main advantages of using enzymatic catalysis over chemical catalysis?

A3: Enzymatic synthesis, typically employing lipases, is considered a greener alternative to conventional chemical methods.[3][5] The advantages include milder reaction conditions (lower temperature and neutral pH), which can prevent the formation of degradation byproducts.[3] Enzymatic catalysis also avoids the use of corrosive acid catalysts that can damage equipment and generate hazardous waste.[3] Furthermore, enzymes can offer high selectivity, potentially leading to a purer product with fewer side reactions.

Q4: Can the choice of catalyst influence the formation of byproducts?

A4: Yes, the choice of catalyst can significantly impact byproduct formation. Strong acid catalysts, while effective, can be corrosive and may promote side reactions if the temperature is not well-controlled. Heterogeneous catalysts are often favored as they are easily separated from the reaction mixture, simplifying purification and minimizing catalyst-related impurities in the final product. Enzymatic catalysts are highly specific and operate under mild conditions, which generally leads to fewer byproducts.[6]

Q5: How does the molar ratio of reactants affect the synthesis and byproduct profile?

A5: The molar ratio of eugenol to the acetylating agent (e.g., acetic anhydride) is a critical parameter. An excess of the acetylating agent is often used to drive the reaction towards completion, thereby maximizing the conversion of eugenol and minimizing the amount of unreacted starting material in the final product.[7][8] However, a large excess of acetic anhydride will result in a higher concentration of the acetic acid byproduct, which must be removed during purification.

Q6: What are some common impurities found in the final this compound product?

A6: Besides unreacted eugenol and the acetic acid byproduct, other impurities may be present. If the reaction is carried out at excessively high temperatures, thermal degradation of eugenol can occur, leading to the formation of compounds like vanillin and 2,4-dimethylbenzoic acid.[9] In some cases, coloration of the product can occur over time due to the presence of the benzene ring.[1] If crude clove oil is used as the starting material, other components of the essential oil, such as β-caryophyllene, may also be present as impurities.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggestion
Incomplete Reaction - Increase the reaction time. - Increase the molar ratio of acetic anhydride to eugenol.[7][8] - Optimize the reaction temperature. For enzymatic reactions, ensure the temperature is at the optimum for the specific lipase used.[4]
Poor Catalyst Activity - If using a reusable heterogeneous catalyst, ensure it has been properly regenerated before use. - For enzymatic catalysis, verify the activity of the lipase, as it can denature at improper temperatures or pH.[3] - If using an acid catalyst, ensure it has not been diluted or contaminated.
Sub-optimal Reaction Temperature - For chemical catalysis, a moderate increase in temperature can improve the reaction rate, but excessively high temperatures can lead to degradation.[9] - For enzymatic catalysis, operate at the enzyme's optimal temperature. Temperatures that are too high or too low will decrease the enzyme's activity.[3]
Issue 2: Presence of Unreacted Eugenol in the Final Product
Possible Cause Suggestion
Insufficient Acetylating Agent - Increase the molar ratio of acetic anhydride to eugenol to shift the equilibrium towards the product side.[7]
Short Reaction Time - Extend the reaction duration to allow for complete conversion of the eugenol.
Inadequate Mixing - Ensure efficient stirring of the reaction mixture to improve contact between the reactants and the catalyst.
Inefficient Purification - Employ an acid-base extraction to separate the phenolic eugenol from the neutral this compound. Eugenol can be deprotonated with a base (like NaOH) and extracted into an aqueous layer.
Issue 3: Brownish or Discolored Final Product
Possible Cause Suggestion
Thermal Degradation - Lower the reaction temperature to prevent the thermal degradation of eugenol, which can form colored byproducts.[9]
Oxidation - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenolic compounds.
Product Instability - Store the purified this compound in a cool, dark place, and consider the use of antioxidants for long-term storage. The presence of a benzene ring can contribute to coloration over time.[1]

Data Presentation

Table 1: Comparison of Different Catalysts for this compound Synthesis

CatalystReactantsTemperature (°C)Molar Ratio (Eugenol:Ac₂O)Reaction TimeConversion (%)Reference
Novozym 435Eugenol & Acetic Anhydride601:5-99.87[7]
Molecular Sieve 4ÅEugenol & Acetic Anhydride721:32 h>90
Amberlite XAD-16Eugenol & Acetic Anhydride551:33 min97.8[10]
Lewatit® GF 101Eugenol & Acetic Anhydride701:110 min94.85
Lipozyme TL 100LEugenol & Acetic Anhydride551:12 h91.80[6]
SO₃H/AlSiMEugenol & Acetic Anhydride801:540 min99.9[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Novozym 435

This protocol is based on the method described by Chiaradia et al. (2014).[7]

  • Reactant Preparation: In a reaction vessel, combine eugenol and acetic anhydride in a 1:5 molar ratio.

  • Catalyst Addition: Add Novozym 435 lipase to the mixture. The amount of enzyme should be approximately 10% of the total weight of the substrates.

  • Reaction Conditions: Place the reaction vessel in a shaker bath set to 150 rpm and maintain the temperature at 60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC).

  • Catalyst Removal: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The catalyst can be washed and stored for reuse.

  • Product Purification: The liquid product can be purified by vacuum distillation to remove the excess acetic anhydride and the acetic acid byproduct.

Protocol 2: Heterogeneous Catalysis using Amberlite XAD-16

This protocol is based on the findings of Laroque et al. (2015).[10]

  • Reactant Preparation: In a screw-capped flask, mix eugenol and acetic anhydride in a 1:3 molar ratio.

  • Catalyst Addition: Add Amberlite XAD-16 resin to the mixture. The amount of catalyst should be optimized based on the scale of the reaction.

  • Reaction Conditions: Place the flask in a thermostatic bath set to 55°C and ensure constant stirring.

  • Reaction Monitoring: Track the conversion of eugenol to this compound using GC analysis of reaction aliquots.

  • Catalyst Removal: After the desired reaction time, filter the reaction mixture to remove the Amberlite resin.

  • Product Purification: Purify the product by removing volatile components (unreacted acetic anhydride and acetic acid) using a rotary evaporator under reduced pressure.

Visualizations

reaction_pathway cluster_products Products Eugenol Eugenol EugenylAcetate This compound Eugenol->EugenylAcetate AceticAnhydride Acetic Anhydride AceticAnhydride->EugenylAcetate Catalyst Catalyst (Acid, Enzyme, etc.) Catalyst->EugenylAcetate AceticAcid Acetic Acid (Byproduct)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reactants Check Reactant Purity and Molar Ratio start->check_reactants check_conditions Verify Reaction Temperature and Time check_reactants->check_conditions [Purity/Ratio OK] adjust_ratio Adjust Molar Ratio check_reactants->adjust_ratio [Incorrect] check_catalyst Assess Catalyst Activity/Concentration check_conditions->check_catalyst [Conditions OK] optimize_temp_time Optimize Temperature/Time check_conditions->optimize_temp_time [Sub-optimal] check_purification Evaluate Purification Method check_catalyst->check_purification [Catalyst OK] replace_catalyst Regenerate/Replace Catalyst check_catalyst->replace_catalyst [Inactive] improve_purification Refine Purification Protocol check_purification->improve_purification [Ineffective] end High Purity this compound check_purification->end [Effective] adjust_ratio->check_conditions optimize_temp_time->check_catalyst replace_catalyst->check_purification improve_purification->end

Caption: Troubleshooting workflow for this compound synthesis.

logical_relationships Temp Temperature Yield Yield Temp->Yield affects rate Byproducts Byproduct Formation Temp->Byproducts high temp increases degradation MolarRatio Molar Ratio (Ac₂O:Eugenol) MolarRatio->Yield excess Ac₂O increases yield Purity Purity MolarRatio->Purity affects residual reactants Catalyst Catalyst Choice & Concentration Catalyst->Yield increases rate Catalyst->Purity choice affects side reactions Byproducts->Purity

Caption: Key parameter relationships in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Eugenyl Acetate in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with eugenyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a hydrophobic compound with poor solubility in water.[1][2] It is, however, soluble in various organic solvents. For optimal results, it is crucial to select an appropriate solvent system that is compatible with your specific assay.

Q2: Which solvents are recommended for dissolving this compound for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[3] Ethanol and other organic solvents like ether are also effective.[1][4] When preparing for cell-based assays, it is critical to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.[5]

Q3: How can I improve the solubility of this compound in aqueous buffers for my experiments?

A3: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:

  • Co-solvents: Using a water-miscible organic solvent, such as polyethylene glycol (PEG300), can increase solubility.[3][6]

  • Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can be used to create stable emulsions or micellar solutions.[3]

  • Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility by forming inclusion complexes.[7][8]

Q4: What is a recommended formulation for in vivo studies with this compound?

A4: A common vehicle for in vivo administration of hydrophobic compounds like this compound consists of a mixture of DMSO, PEG300, Tween 80, and saline. A specific formulation that has been shown to be effective is a combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3][9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with this compound.

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media

Cause: This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer or cell culture medium. The organic solvent disperses, and the compound crashes out of the solution due to its low aqueous solubility.

Solutions:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while still maintaining the solubility of this compound. It is recommended to keep the final DMSO concentration at or below 0.1% in cell culture.[5]

  • Pre-spiking the Medium: Before adding your this compound stock solution, add a small amount of the solvent (e.g., DMSO) to the aqueous medium. This can sometimes help to prevent localized precipitation upon the addition of the compound stock.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For cell culture, you can make an intermediate dilution of your DMSO stock in a serum-containing medium. The serum proteins can help to stabilize the compound.

  • Vortexing/Sonication: After dilution, vortex the solution thoroughly. Gentle sonication can also help to redissolve fine precipitates, but be cautious as this may not be suitable for all applications, especially with live cells.

Issue 2: Inconsistent Results in Microplate-Based Assays

Cause: Poor solubility can lead to the formation of micro-precipitates that can interfere with optical measurements in absorbance, fluorescence, or luminescence assays. This can result in high variability between wells.

Solutions:

  • Visual Inspection: Before reading the plate, visually inspect it for any signs of precipitation.

  • Well-Scanning Feature: If your plate reader has a well-scanning or orbital reading feature, utilize it. This will take multiple readings across the well and average them, which can help to mitigate the effect of uneven compound distribution or precipitation.[10]

  • Use of Surfactants: Including a low concentration of a biocompatible surfactant like Tween 80 in your assay buffer can help to maintain the solubility of this compound.

  • Optimize Compound Concentration: You may be working at a concentration that is above the solubility limit of this compound in your assay system. Perform a dose-response experiment to determine the optimal concentration range where the compound remains in solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/FormulationConcentrationObservationsReference
WaterInsoluble-[1]
EthanolSoluble-[1]
EtherSoluble-[1]
Fixed OilsSoluble-[1]
DMSO100 mg/mL (484.87 mM)Requires sonication[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (12.12 mM)Clear solution[3]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (12.12 mM)Clear solution[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (12.12 mM)Clear solution[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays

Materials:

  • This compound powder

  • Cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 206.24 g/mol .

  • Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve the compound: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes and vortex again.[11]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure:

This protocol is for the preparation of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][12]

  • Prepare the this compound stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Sequential Addition of Solvents: In a sterile tube, add the components in the following order, ensuring complete mixing after each addition: a. Add the required volume of the this compound/DMSO stock solution (this will constitute 10% of the final volume). b. Add PEG300 to a final concentration of 40%. Mix thoroughly. c. Add Tween 80 to a final concentration of 5%. Mix thoroughly. d. Add sterile saline to bring the solution to the final desired volume (45%). Mix until a clear solution is obtained.

  • Final Concentration Example: To prepare 1 mL of a 2.5 mg/mL this compound solution: a. Take 100 µL of a 25 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix. c. Add 50 µL of Tween 80 and mix. d. Add 450 µL of sterile saline and mix.

Visualizations

Signaling Pathway Diagrams

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Eugenyl_Acetate This compound Eugenyl_Acetate->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow Diagram

G Start Start: Need to prepare This compound solution Choose_Solvent 1. Choose Initial Solvent (e.g., DMSO for in vitro) Start->Choose_Solvent Prepare_Stock 2. Prepare Concentrated Stock Solution Choose_Solvent->Prepare_Stock Dilute 3. Dilute to Working Concentration in Assay Buffer Prepare_Stock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation No_Precipitation Proceed with Experiment Precipitation->No_Precipitation No Troubleshoot Troubleshoot Precipitation->Troubleshoot Yes Optimize_Solvent A. Optimize Final Solvent Concentration Troubleshoot->Optimize_Solvent Use_Cosolvent B. Use Co-solvents (e.g., PEG300) Troubleshoot->Use_Cosolvent Use_Surfactant C. Use Surfactants (e.g., Tween 80) Troubleshoot->Use_Surfactant Use_Cyclodextrin D. Use Cyclodextrins Troubleshoot->Use_Cyclodextrin Re-evaluate Re-evaluate Solubility Optimize_Solvent->Re-evaluate Use_Cosolvent->Re-evaluate Use_Surfactant->Re-evaluate Use_Cyclodextrin->Re-evaluate Re-evaluate->Dilute

Caption: A logical workflow for overcoming this compound solubility challenges.

References

Technical Support Center: Enhancing the Bioavailability of Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with eugenyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenges in achieving adequate in vivo bioavailability for this compound stem from its physicochemical properties. This compound is characterized as a poorly water-soluble compound.[1] This low aqueous solubility can limit its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and, consequently, bioavailability. Additionally, like many lipophilic compounds, it may be susceptible to first-pass metabolism in the liver, where it can be metabolized before reaching systemic circulation, further reducing its bioavailability.[2][3]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), can solubilize this compound in a lipid matrix, presenting it to the gastrointestinal tract in a more readily absorbable form.[4][5]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can increase its surface area-to-volume ratio, thereby improving its dissolution rate and saturation solubility.[6][7] Nanoparticles can also protect the drug from degradation in the GI tract and may facilitate its uptake.[5][8]

  • Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility and dissolution.[6][9]

Q3: Are there any in vivo data demonstrating the successful enhancement of bioavailability for a compound similar to this compound using nanoformulations?

A3: While specific comparative in vivo pharmacokinetic data for this compound nanoformulations is limited in publicly available literature, studies on its parent compound, eugenol, provide strong evidence for the potential of nanoformulations. For instance, a study on eugenol nanoparticles (EONs) in Wistar rats demonstrated a significant improvement in its oral bioavailability.[8] The nanoformulation resulted in a gradual and sustained release, leading to a higher maximum plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) compared to what is typically observed with conventional formulations.[8] This suggests that a similar nanoformulation approach for this compound could yield comparable enhancements in its pharmacokinetic profile.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility limiting dissolution and absorption. First-pass metabolism.Develop a nanoformulation such as a nanoemulsion or solid lipid nanoparticles (SLNs) to improve solubility and dissolution rate.[8][10] Consider a self-emulsifying drug delivery system (SEDDS) to enhance absorption.[4]
Precipitation of this compound in the formulation upon storage. Supersaturation of the drug in the vehicle. Incompatibility with excipients.Screen for appropriate solubilizing agents and surfactants in which this compound exhibits high solubility. For solid dispersions, select a polymer that can form a stable amorphous solid solution.
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro dissolution medium does not accurately reflect the in vivo environment of the gastrointestinal tract. The formulation may be interacting with components of the GI fluid (e.g., bile salts, enzymes) in an unpredicted manner.Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. Evaluate the formulation's performance in the presence of lipases if using a lipid-based system.
Difficulty in quantifying this compound in plasma samples. Low plasma concentrations below the limit of detection of the analytical method. Interference from plasma matrix components.Develop a more sensitive analytical method, such as HPLC with mass spectrometry (LC-MS). Optimize the sample preparation method to effectively remove interfering substances and concentrate the analyte. A protein precipitation step followed by liquid-liquid extraction can be effective.[11]

Quantitative Data Presentation

Due to the limited availability of direct comparative in vivo studies on this compound formulations, the following table presents pharmacokinetic data from a study on eugenol nanoparticles (EONs) in Wistar rats, which serves as a relevant example of how nanoformulations can enhance the bioavailability of similar phenolic compounds.

Formulation Dose (mg/kg BW) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Relative Bioavailability (%)
Eugenol Nanoparticles (Oral)200015.058Not ReportedNot Applicable (Single Formulation Study)

Data adapted from a study on eugenol nanoparticles.[8] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for the preparation of SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed amount of this compound to the melted lipid and stir until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power probe ultrasonication to reduce the particle size to the nanometer range. The sonication time and power should be optimized for the specific formulation.

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of a novel this compound formulation compared to a control suspension.

Materials:

  • Wistar rats (male, 200-250 g)

  • This compound Formulation (e.g., SLNs)

  • This compound Suspension (Control; e.g., in 0.5% carboxymethyl cellulose)

  • Cannulas for blood collection

  • Anticoagulant (e.g., heparin or EDTA)

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water before drug administration.

  • Drug Administration: Divide the rats into two groups. Administer the this compound formulation to one group and the control suspension to the other group via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the cannulated jugular vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[6]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[6]

  • Plasma Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Suggested HPLC Method for Quantification of this compound in Rat Plasma

This is a suggested HPLC-UV method that will require validation. It is adapted from methods for similar compounds.[12]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 280 nm.

Sample Preparation (Protein Precipitation):

  • Thaw the frozen rat plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (a structurally similar compound not present in the sample). Vortex for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[11] Vortex vigorously for 2 minutes.

  • Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a suitable volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.

Method Validation: The method should be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Visualizations

Experimental Workflow for Enhancing this compound Bioavailability

G cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Bioanalysis & Data Interpretation EA This compound Formulate Formulation Strategies (SLN, Nanoemulsion, SEDDS) EA->Formulate Char Physicochemical Characterization (Size, Zeta, EE%) Formulate->Char Admin Oral Administration to Rats Char->Admin Blood Blood Sampling (Time-course) Admin->Blood Plasma Plasma Separation Blood->Plasma HPLC HPLC Analysis of Plasma Samples Plasma->HPLC PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK BioA Bioavailability Assessment PK->BioA BioA->Formulate Optimization

Caption: Workflow for formulation, in vivo testing, and analysis.

Logical Relationship of Bioavailability Enhancement Strategies

G P1 Poor Aqueous Solubility of this compound S1 Nanoformulations (e.g., SLNs, Nanoemulsions) P1->S1 S2 Lipid-Based Systems (e.g., SEDDS) P1->S2 S3 Complexation (e.g., Cyclodextrins) P1->S3 M1 Increased Surface Area S1->M1 M2 Enhanced Dissolution Rate S1->M2 M4 Protection from Degradation S1->M4 M3 Improved Solubilization in GI Fluids S2->M3 S2->M4 S3->M3 O1 Enhanced Absorption M1->O1 M2->O1 M3->O1 M4->O1 O2 Improved Bioavailability O1->O2

Caption: Strategies to overcome poor solubility for bioavailability.

Simplified Signaling Pathway of this compound's Anticancer Activity

G cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway EA This compound NFkB NF-κB (Inhibited) EA->NFkB Inhibits p53 p53 (Enhanced) EA->p53 Enhances Prolif Cell Proliferation (Decreased) NFkB->Prolif Inflam Inflammation (Decreased) NFkB->Inflam p21 p21 (Enhanced) p53->p21 Apoptosis Apoptosis (Induced) p53->Apoptosis

Caption: this compound's modulation of NF-κB and p53 pathways.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of eugenyl acetate is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of various validated analytical methods for the determination of this compound, offering insights into their performance characteristics and detailed experimental protocols. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography (HPTLC), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of the different techniques for this compound analysis, based on available experimental data.

ParameterGC-MSHPLC-DADHPTLCATR-FTIR with PLS
Linearity Range Not explicitly stated, but used for quantification.100 - 1000 µg/mL24 - 64 ng/spotNot directly applicable; uses multivariate calibration.
Accuracy (% Recovery) Not explicitly stated.Not explicitly stated.Not explicitly stated.Not explicitly stated.
Precision (%RSD) Not explicitly stated.Not explicitly stated.Not explicitly stated.Not explicitly stated.
Limit of Detection (LOD) High sensitivity, capable of detecting trace amounts.Not explicitly stated for this compound, but for the related compound eugenol, it is 0.81 ng/mL[1].Not explicitly stated.Not directly applicable.
Limit of Quantification (LOQ) High sensitivity, capable of detecting trace amounts.Not explicitly stated for this compound, but for the related compound eugenol, it is 2.47 ng/mL[1].Not explicitly stated.Not directly applicable.
Selectivity/Specificity Excellent, based on mass fragmentation patterns.Good, based on retention time and UV spectrum.Good, based on Rf value and densitometric scan.Good, based on characteristic infrared absorption bands.
Sample Throughput Moderate to HighHighHighVery High
Primary Applications Identification and quantification in complex mixtures like essential oils.Routine quality control and quantification in various sample matrices.Rapid screening and quantification in herbal formulations.Rapid and non-destructive analysis of clove oil.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation: For the analysis of essential oils, a simple dilution with a suitable organic solvent is typically sufficient.

  • Accurately weigh a portion of the essential oil sample.

  • Dilute the sample with a solvent such as methanol or hexane to a final concentration within the instrument's linear range.

  • Vortex the solution to ensure homogeneity.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column such as an INOWAX (30 m × 250 μm × 0.25 μm) is suitable.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 8 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 220°C at a rate of 10°C/min.

    • Final hold: 220°C for 5 minutes.[2]

  • Detector Temperature (FID): 275°C.[2]

  • Carrier Gas: Nitrogen or Helium.

  • Injection Mode: Split.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds.

Sample Preparation:

  • For liquid samples like essential oils, dilute with the mobile phase to an appropriate concentration.

  • For solid samples, perform an extraction using a suitable solvent (e.g., methanol) followed by filtration through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of methanol and water is often effective. The exact ratio may need to be optimized.

  • Detection Wavelength: this compound can be monitored at a wavelength of 280 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

A study on the simultaneous determination of eugenol, this compound, and β-caryophyllene utilized calibration solutions with concentrations ranging from 100 to 1000 µg/mL for eugenol and this compound.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is well-suited for the rapid analysis of multiple samples simultaneously.

Sample and Standard Preparation:

  • Prepare standard solutions of this compound in a suitable solvent like methanol at different concentrations.

  • Prepare the sample solution by extracting the analyte from the matrix with a suitable solvent and diluting it to fall within the linear range of the standards.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of Toluene and Ethyl acetate (e.g., 9.3:0.7 v/v) is a common choice.[4]

  • Application: Apply the samples and standards as bands of a specific width using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: After development, dry the plate and scan it using a TLC scanner at a suitable wavelength (e.g., 560 nm in reflectance/absorbance mode) to quantify the separated compounds.[4]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy, coupled with chemometric techniques like Partial Least Squares (PLS) regression, offers a rapid and non-destructive method for the simultaneous quantification of multiple components in a sample.

Sample Analysis:

  • Place a small drop of the liquid sample (e.g., clove oil) directly onto the ATR crystal.

  • Record the infrared spectrum over a specific wavenumber range.

Data Analysis:

  • Reference values for the concentrations of this compound and other components are first determined using a primary method like GC-MS.[5][6]

  • A PLS calibration model is then built using the ATR-FTIR spectra and the corresponding reference values.

  • The developed model can then be used to predict the concentration of this compound in unknown samples from their ATR-FTIR spectra.

  • For this compound, specific spectral regions, such as 1814-1700 cm⁻¹, are particularly important for building the calibration model.[5][6] This method has shown high regression coefficients (R-square) of 0.9966 for this compound.[5][6]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound, from initial method development to routine analysis.

Analytical Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis & Reporting cluster_3 Quality Control MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC-MS, HPLC, HPTLC, etc.) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Temperature) MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Sample Preparation V6->SA1 SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3 QC1 System Suitability Testing SA2->QC1 SA4 Generate Report & Certificate of Analysis SA3->SA4 QC2 Routine Calibration SA4->QC2

Caption: Workflow for analytical method validation of this compound.

References

A Comparative Analysis of Eugenyl Acetate from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of eugenyl acetate derived from various natural sources. It is designed to offer an objective overview of its performance, supported by experimental data, to aid in research and development applications.

This compound, a phenylpropanoid, is a significant bioactive compound found in the essential oils of several aromatic plants. It is recognized for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This guide delves into the quantitative comparison of this compound from different natural sources, details the methodologies for its analysis, and explores its mechanism of action through a key signaling pathway.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used for extraction, geographical origin, and the extraction method employed. The following table summarizes the percentage of this compound found in the essential oils of several well-documented natural sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Natural SourcePlant PartThis compound Percentage (%)Reference
Syzygium aromaticum (Clove)Bud0.935 - 15.02[1][2]
Syzygium aromaticum (Clove)Leaf2.02 - 3.05[1]
Syzygium aromaticum (Clove)StemNot typically a major component[1]
Laurus nobilis (Bay Laurel)LeafPresent in small amounts[3]
Cinnamomum verum (Cinnamon)LeafPresent in small amounts[3]
Pimenta racemosa (Bay Rum Tree)LeafPresent in small amounts[3]

Comparative Biological Activity

This compound exhibits a range of biological activities. The following tables provide a comparative summary of its antimicrobial and antioxidant effects based on available experimental data. It is important to note that the experimental conditions, such as the specific microbial strains and antioxidant assays used, can influence the results.

Table 2: Comparative Antimicrobial Activity of this compound

MicroorganismAssayActivity MetricResultReference
Gram-positive & Gram-negative bacteriaMicrodilutionMICGenerally less active than clove oil[4]
Candida speciesMicrodilutionMIC0.1% - 0.4% (v/v)

Table 3: Comparative Antioxidant Activity of this compound

AssayActivity MetricResultReference
Various assays-High antioxidant potential, sometimes greater than clove oil[4][5]
Reducing power-More effective than eugenol and eugenyl butyrate in reducing anisidine value in heated oil[5]

Experimental Protocols

Accurate comparison of this compound from different sources relies on standardized and well-documented experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

Extraction of Essential Oil by Hydrodistillation

This method is commonly used to isolate volatile compounds like this compound from plant materials.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • A known weight of the dried and powdered plant material (e.g., 100 g) is placed in a round-bottom flask.

    • Sufficient distilled water is added to immerse the plant material completely.

    • The flask is connected to the Clevenger apparatus and heated.

    • The steam and volatile components are condensed and collected in a graduated tube.

    • The essential oil, being less dense than water, forms a layer on top and is collected.

    • The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

    • The yield of the essential oil is calculated as a percentage of the initial weight of the plant material.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the chemical components of essential oils.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/minute.

    • Hold: Maintain at 240°C for 5 minutes.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Identification: The components are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).

  • Quantification: The percentage of each component is calculated from the peak areas in the chromatogram.

Antimicrobial Activity Assessment by Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Materials: 96-well microtiter plates, microbial culture, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and the test compound (this compound).

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in the broth medium in the wells of the microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity Assessment by DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Materials: DPPH solution in methanol, test compound (this compound), and a spectrophotometer.

  • Procedure:

    • Different concentrations of this compound are prepared.

    • A fixed volume of the DPPH solution is added to each concentration of the test compound.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in the comparative study of this compound, the following diagrams have been generated using Graphviz.

cluster_0 Plant Material Selection cluster_1 Extraction & Isolation cluster_2 Analysis & Quantification cluster_3 Biological Activity Assessment Source1 Syzygium aromaticum Extraction Hydrodistillation Source1->Extraction Source2 Laurus nobilis Source2->Extraction Source3 Cinnamomum verum Source3->Extraction Isolation Essential Oil Collection Extraction->Isolation GCMS GC-MS Analysis Isolation->GCMS Antimicrobial Antimicrobial Assays (MIC) Isolation->Antimicrobial Antioxidant Antioxidant Assays (IC50) Isolation->Antioxidant AntiInflammatory Anti-inflammatory Assays Isolation->AntiInflammatory Quantification Quantification of this compound GCMS->Quantification

Figure 1. Experimental workflow for the comparative study of this compound.

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. One of the most significant is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degrades, releasing NF-κB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates to Nucleus Eugenyl_Acetate This compound Eugenyl_Acetate->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Transcription Cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS Gene_Expression->Cytokines Leads to production of

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This comparative guide highlights that Syzygium aromaticum (clove) is a primary natural source of this compound, with the bud containing the highest concentration. The biological activities of this compound, particularly its antioxidant and anti-inflammatory properties, are significant, with the inhibition of the NF-κB pathway being a key mechanism of action. The provided experimental protocols offer a foundation for standardized comparative analysis. Further research focusing on a side-by-side comparison of this compound from a wider variety of plant sources under identical experimental conditions would be invaluable for the scientific and drug development communities.

References

Eugenyl Acetate vs. Isoeugenyl Acetate: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate and isothis compound are two structurally isomeric phenylpropanoids, sharing the same molecular formula (C₁₂H₁₄O₃) but differing in the position of a double bond in their side chain. This subtle structural difference can lead to significant variations in their biological activities. Both compounds are found in various essential oils and are of interest for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant properties. This guide provides a comparative analysis of the efficacy of this compound and isothis compound, supported by available experimental data, to aid researchers in their drug discovery and development efforts. It is important to note that while direct comparative data is available for some biological activities, other comparisons are made indirectly based on studies involving the parent compounds, eugenol and isoeugenol.

Data Summary

Table 1: Comparative Analysis of Biological Activities
Biological ActivityThis compoundIsothis compoundDirect Comparison Available?Key Findings
Anti-inflammatory Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates anti-inflammatory cytokine (IL-10).Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates anti-inflammatory cytokine (IL-10).YesBoth compounds exhibit similar maximal activity in inhibiting IFN-γ and IL-2 production and stimulating IL-10 secretion. This compound stimulates oxidative burst from macrophages more than eugenol, a related compound.
Antifungal Effective against Colletotrichum species.More active than isoeugenol against Fusarium oxysporum.Yes (against plant pathogens)In a study on apple pathogens, both compounds showed antifungal activity. Isothis compound was noted to be more active than its parent compound, isoeugenol, against certain fungi.
Antibacterial Broad-spectrum activity against pathogenic bacteria.Exhibits antibacterial activity.No (Direct comparison not found)Indirect comparison suggests both have antibacterial properties. One study found eugenol to have stronger antifungal activity than isoeugenyl, a related compound.
Antioxidant Exhibits antioxidant activity.Exhibits antioxidant activity.No (Direct comparison not found)Indirect comparison via studies on their parent compounds (eugenol and isoeugenol) suggests isoeugenol has slightly higher antioxidant activity.

Detailed Experimental Protocols

Anti-inflammatory Activity Assay

Objective: To compare the anti-inflammatory effects of this compound and isothis compound by measuring their impact on cytokine production from splenocytes.

Methodology:

  • Cell Preparation: Isolate splenocytes from mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Seed the splenocytes in 96-well plates and treat with varying concentrations of this compound or isothis compound.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition or stimulation.

Antifungal Activity Assay (Mycelial Growth Inhibition)

Objective: To assess the antifungal efficacy of this compound and isothis compound against pathogenic fungi.

Methodology:

  • Fungal Strains: Use relevant fungal pathogens, for example, from the Colletotrichum species.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Compound Incorporation: Incorporate different concentrations of this compound and isothis compound into the molten PDA before pouring it into Petri dishes.

  • Inoculation: Place a mycelial plug from a fresh fungal culture at the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without any compound.

Antibacterial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and isothis compound against pathogenic bacteria.

Methodology:

  • Bacterial Strains: Use relevant Gram-positive and Gram-negative bacterial strains.

  • Culture Medium: Prepare Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform serial two-fold dilutions of this compound and isothis compound in a 96-well microtiter plate containing MHB.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of this compound and isothis compound.

Methodology:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound or isothis compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity compared to a control. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Signaling Pathway Diagrams

The direct effects of this compound and isothis compound on signaling pathways have not been extensively studied. However, research on their parent compound, eugenol, provides insights into their likely mechanisms of action. Eugenol has been shown to modulate the NF-κB and p53-p21 signaling pathways. It is plausible that this compound and isothis compound exert their effects through similar mechanisms.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activation Eugenyl_Acetate This compound / Isothis compound (inferred from Eugenol) Eugenyl_Acetate->IKK Inhibition Eugenyl_Acetate->IkB Inhibition of Degradation p53_p21_Signaling_Pathway cluster_regulation Regulation of Cell Fate DNA_Damage Cellular Stress / DNA Damage p53 p53 DNA_Damage->p53 Activation p21 p21 (WAF1) p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis Induction CDK Cyclin/CDK Complexes p21->CDK Inhibition Cell_Cycle Cell Cycle Arrest Eugenyl_Acetate This compound / Isothis compound (inferred from Eugenol) Eugenyl_Acetate->p53 Enhancement

Synergistic Effects of Eugenyl Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eugenyl acetate, a phenylpropanoid naturally occurring in essential oils like clove, has garnered significant interest for its diverse bioactive properties. While its individual efficacy as an antimicrobial, antioxidant, and anti-inflammatory agent is established, emerging research highlights its potential for enhanced therapeutic outcomes when used in combination with other compounds. This guide provides an objective comparison of the synergistic effects of this compound, supported by available experimental data, to inform future research and drug development endeavors.

Antimicrobial Synergy

The combination of this compound with other essential oil constituents has shown promise in combating multidrug-resistant bacteria. The synergistic effect is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.

Table 1: Synergistic and Additive Antibacterial Effects of Essential Oil Compounds against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound ACompound BFICI ValueInterpretation
Linalyl AcetateFarnesolSynergisticFICI ≤ 0.5
Linalyl AcetateCarvacrol0.75Additive
Linalyl AcetateEugenol0.75Additive
EugenolFarnesol0.19Synergistic
EugenolCarvacrol0.31Synergistic
Eugenol(-)-α-pinene0.46Synergistic
CarvacrolGeraniol0.093Synergistic
CarvacrolFarnesol0.13Synergistic

Data sourced from a preliminary evaluation of commercial essential oil compounds against MRSA ATCC 43300.[1]

The data suggests that while linalyl acetate (a compound structurally similar to this compound) exhibits an additive effect with carvacrol and eugenol, true synergy is observed when eugenol is combined with farnesol, carvacrol, and (-)-α-pinene.[1] Notably, the combination of carvacrol with geraniol demonstrated a particularly strong synergistic interaction.[1]

Antifungal Synergy

The synergistic potential of eugenol, the precursor to this compound, with the antifungal drug fluconazole has been investigated against Candida species. This is particularly relevant in the context of overcoming antifungal resistance.

Table 2: Synergistic Antifungal Effects of Eugenol and its Derivatives with Fluconazole against Candida albicans

CompoundCandida albicans StrainFICI ValueInterpretation
Eugenol-tosylate derivative (E5)Resistant C. albicans 30810.127Synergistic
EugenolFluconazole-sensitive & resistant isolates0.25 - 0.75Synergistic/Additive

Data compiled from studies on eugenol and its semi-synthetic derivatives.[2][3][4]

Studies have shown that eugenol and its derivatives can significantly reduce the minimum inhibitory concentration (MIC) of fluconazole against both susceptible and resistant strains of Candida albicans.[3] One study reported a prominent synergistic interaction between a semi-synthetic eugenol-tosylate derivative and fluconazole against a resistant C. albicans strain, with a FICI of 0.127.[1] Another study on eugenol in combination with fluconazole against Candida krusei isolates from HIV+ patients found FICI values ranging from 0.25 to 0.75, indicating a predominantly synergistic effect.[2]

Antioxidant Synergy

Anti-inflammatory and Anticancer Synergy

Currently, there is a notable lack of specific quantitative data on the synergistic anti-inflammatory and anticancer effects of this compound in combination with other compounds. Research in this area has predominantly focused on eugenol. Studies on eugenol have demonstrated synergistic anticancer effects when combined with cisplatin and other chemotherapeutic agents.[5] Similarly, the potential for synergistic anti-inflammatory effects has been explored through the creation of mutual prodrugs of ibuprofen with eugenol.[2] These findings suggest that this compound may also exhibit synergistic properties in these therapeutic areas, warranting further investigation to quantify these potential effects.

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared and serially diluted in a 96-well microtiter plate. One compound is diluted along the x-axis (rows) and the other along the y-axis (columns).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1: Additive

    • 1 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Compound A Dilution Plate 96-Well Plate Inoculation A->Plate B Compound B Dilution B->Plate Inoculum Bacterial Inoculum Inoculum->Plate Incubation Incubation Plate->Incubation MIC Determine MIC Incubation->MIC FICI Calculate FICI MIC->FICI Interpretation Interpret Results FICI->Interpretation

Caption: Workflow of the checkerboard assay for synergy testing.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: The test compound (e.g., this compound) and any combination are dissolved in the same solvent at various concentrations.

  • Reaction: The DPPH solution is mixed with the sample solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration. A lower IC50 value indicates higher antioxidant activity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH DPPH Solution Mix Mix DPPH and Sample DPPH->Mix Sample Test Sample/Combination Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related compound, eugenol, possess significant potential for synergistic interactions with other bioactive compounds. The most robust quantitative data currently exists in the realm of antimicrobial and antifungal activities, where combinations have been shown to overcome drug resistance and enhance efficacy. While promising, the synergistic antioxidant, anti-inflammatory, and anticancer effects of this compound require more rigorous quantitative investigation to fully elucidate their therapeutic potential. Future research should focus on determining optimal combination ratios and elucidating the underlying mechanisms of these synergistic interactions through detailed cellular and molecular studies. Such data will be crucial for the rational design of novel and more effective therapeutic strategies.

References

A Comparative Guide to the Quantification of Eugenyl Acetate: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of eugenyl acetate: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, accuracy, precision, and throughput.

While direct comparative validation data for this compound is limited in publicly available literature, this guide leverages extensive validation data for the structurally similar and co-eluting compound, eugenol. This serves as a strong proxy for assessing the expected performance of these methods for this compound quantification. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Methodology at a Glance: A Comparative Table

The following table summarizes the key performance characteristics of GC-FID, HPLC-UV/DAD, and HPTLC for the quantification of eugenol, providing a reliable reference for their potential application to this compound.

Validation ParameterGC-FIDHPLC-UV/DADHPTLC
Linearity (Range) 10.0 - 220.0 µg/mL6.0 - 125.0 µg/mL0.8 - 6.4 µ g/band
Correlation Coefficient (r²) > 0.99> 0.999> 0.997
Accuracy (% Recovery) 100.11 - 101.49%99.15 - 101.48%98.5 - 101.5%
Precision (%RSD) < 2%< 2%< 2%
Limit of Detection (LOD) ~0.7 µg/mL~0.3 µg/mLLower ng range
Limit of Quantification (LOQ) ~2.1 µg/mL~0.9 µg/mLLower ng range

Note: The data presented in this table is primarily based on validation studies of eugenol and should be considered as an estimation of the performance for this compound. Method validation should be performed for this compound under specific laboratory conditions.

Visualizing the Cross-Validation Workflow

A critical aspect of ensuring the reliability and transferability of an analytical method is cross-validation. This process typically involves comparing the results obtained from two or more different methods or laboratories to assess the consistency and accuracy of the measurements. The following diagram illustrates a general workflow for the cross-validation of this compound quantification methods.

A Comparative Analysis of Synthetic vs. Natural Eugenyl Acetate in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eugenyl acetate, a phenylpropanoid also known as acetyl eugenol, is a molecule of significant interest in the pharmaceutical and fragrance industries due to its diverse biological activities. While naturally present in essential oils of plants like cloves (Syzygium aromaticum), it can also be produced synthetically. This guide provides a comparative overview of the bioactivity of synthetic and naturally derived this compound, supported by experimental data from various bioassays. This analysis aims to assist researchers in selecting the appropriate source of this compound for their specific research needs.

Data Summary: A Comparative Overview

The following table summarizes the quantitative data from various bioassays for both naturally derived and synthetic e.g., this compound of unspecified commercial origin. It is important to note that direct comparative studies are scarce in the existing literature. Therefore, this table compiles data from separate studies to provide an indirect comparison.

BioassayOrganism/Cell LineNatural this compound (from Clove Oil)Synthetic/Unspecified this compoundCitation
Antibacterial Activity (MIC) Staphylococcus aureus2.0 - 4.8 µL/mL-[1]
Listeria monocytogenes--
Escherichia coli2.0 - 4.8 µL/mL-[1]
Pseudomonas aeruginosa2.0 - 4.8 µL/mL-[1]
Antioxidant Activity (IC50) DPPH Assay283.9 µg/mL> 100 µg/mL[2][3]
Anticancer Activity (IC50) HeLa (Cervical Cancer)--
MCF-7 (Breast Cancer)--

Note: A lower MIC value indicates higher antibacterial activity. A lower IC50 value indicates higher antioxidant or anticancer activity. The data for synthetic this compound is limited in the publicly available literature.

Key Bioassays and Experimental Protocols

Antibacterial Activity: Broth Microdilution Method for MIC Determination

The antibacterial efficacy of this compound is commonly determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this assessment.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Inoculum start->bacterial_culture compound_prep Prepare Serial Dilutions of this compound start->compound_prep inoculation Inoculate Microplate Wells with Bacteria and Compound bacterial_culture->inoculation compound_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Assess for Bacterial Growth incubation->read_results mic_determination Determine MIC (Lowest concentration with no visible growth) read_results->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 0.5 McFarland standard).[4]

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the broth medium.[5]

  • Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of this compound is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of the compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start dpph_prep Prepare DPPH Solution start->dpph_prep sample_prep Prepare this compound Solutions (various concentrations) start->sample_prep reaction Mix DPPH and Sample Solutions dpph_prep->reaction sample_prep->reaction incubation Incubate in the Dark (e.g., 30 minutes) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

Caption: Workflow for the DPPH radical scavenging assay.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a specific concentration (e.g., 0.1 mM).[6]

  • Sample Preparation: Solutions of this compound at various concentrations are prepared in a suitable solvent.[6]

  • Reaction: The this compound solutions are mixed with the DPPH solution.[6]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[6]

Anticancer Activity: MTT Assay

The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_seeding Seed Cancer Cells in a 96-well Plate start->cell_seeding compound_prep Prepare this compound Solutions (various concentrations) start->compound_prep treatment Treat Cells with this compound cell_seeding->treatment compound_prep->treatment incubation1 Incubate for 24-72h treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate for 2-4h mtt_addition->incubation2 solubilization Add Solubilization Solution (e.g., DMSO) incubation2->solubilization measurement Measure Absorbance at ~570 nm solubilization->measurement calculation Calculate Cell Viability and IC50 measurement->calculation end End calculation->end

Caption: Workflow for the MTT assay to determine anticancer activity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[7]

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2]

Signaling Pathways

Preliminary research suggests that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis.[8] Two of the implicated pathways are the NF-κB and p53 signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer. This compound has been suggested to inhibit the NF-κB pathway, which could contribute to its anticancer properties.[8]

G cluster_pathway NF-κB Signaling Pathway Eugenyl_Acetate This compound IKK IKK Eugenyl_Acetate->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Promotes

Caption: Postulated inhibition of the NF-κB pathway by this compound.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Some studies suggest that this compound may enhance the expression of p53 and its downstream target, p21.[8]

G cluster_pathway p53 Signaling Pathway Eugenyl_Acetate This compound p53 p53 Eugenyl_Acetate->p53 Enhances Expression p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Leads to

References

Eugenyl Acetate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl acetate, a phenylpropanoid ester derived from eugenol, is a significant component of clove oil and other essential oils. It has garnered considerable interest in the scientific community for its diverse pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data. The aim is to offer a comprehensive resource for researchers and professionals in drug development to evaluate its therapeutic potential. This document summarizes key findings on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key biological pathways and workflows.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Antimicrobial Activity of this compound
MicroorganismAssay TypeConcentration/DosageResultReference
Candida species (clinical isolates)Antifungal Susceptibility TestingNot SpecifiedPotent antifungal potential[1]
Drug-resistant Acinetobacter baumanniiAntibacterial Activity AssayNot SpecifiedExhibits antibacterial and anti-virulence activities[2]
Gram-negative & Gram-positive bacteriaMinimum Inhibitory Concentration (MIC)MIC values decreased compared to clove oilLess effective than clove oil[3][4]
Pseudomonas aeruginosa ATCC 27853Anti-virulence Assay150 µg/ml9.4-fold inhibition of pyocyanin, 3.7-fold inhibition of pyoverdin
Staphylococcus aureus ATCC 29213Hemolytic Activity Assay150 µg/mlTen-fold reduction in hemolytic activity
Chromobacterium violaceum DMST 21761Quorum Sensing Inhibition Assay75 µg/ml27.7-fold inhibition of violacein production
Pathogenic bacteria isolatesDisk Diffusion MethodNot SpecifiedInhibition zones of 13.5-36.5 mm[5]
Pathogenic bacteria isolatesMicrodilution Susceptibility Assay25-100 µg/mlMinimum Inhibitory Concentration (MIC)[5]
Table 2: In Vitro Anti-inflammatory & Antioxidant Activity of this compound
ActivityAssay TypeConcentration/DosageResultReference
Anti-inflammatoryNBT dye reduction in mouse macrophages1-1000 µg/mLMaximum stimulation of 124% at 10 µg/mL[6]
Anti-inflammatoryLysosomal enzyme activity in mouse macrophages1-1000 µg/mLApproximately 30% diminishment[6]
AntioxidantDPPH radical scavenging500 µg/ml81.59% neutralization of DPPH[7]
AntioxidantIC50283.9 µg/mlHigher antioxidant potential than non-esterified clove oil (IC50 of 367.5 µg/ml)[7]
AntioxidantReduction of anisidine value and total polar compounds in canola oilNot SpecifiedMore effective than eugenol[8]
Table 3: In Vitro Anticancer Activity of this compound
Cell LineAssay TypeConcentration/DosageResultReference
Not SpecifiedNot SpecifiedNot SpecifiedInhibits cancer cell proliferation and induces apoptosis[1]
Not SpecifiedNot SpecifiedNot SpecifiedInhibits NF-κB and enhances p53 and p21 expression[1]
Table 4: In Vivo Efficacy of this compound
ActivityAnimal ModelDosage and AdministrationResultReference
AnticancerChemically induced skin cancer in mice15% v/v for 30 μL; twice per week for 28 weeksIncreased expression of p53 and p21 WAF1, and apoptosis in cancer tissue[1]
AnalgesicAcetic acid-induced abdominal constrictions in mice51.3 mg/kg (p.o.), 50.2 mg/kg (i.p.)82 ± 10% (p.o.) and 90 ± 6% (i.p.) inhibition[1]
AnalgesicGlutamate and kainic acid-induced pain in mice3-300 mg/kg (p.o. or i.p.)Exerted an analgesic effect[1]
Anti-inflammatoryDinitrofluorobenzene (DNFB)-induced ear edema in mice100 mg/kgSignificant reduction in ear swelling, more pronounced than eugenol after 48 hours[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Antimicrobial Activity: Microdilution Susceptibility Assay for MIC Determination

This method is utilized to determine the minimum inhibitory concentration (MIC) of a substance against various bacteria.[5]

  • Bacterial Strains: Pathogenic bacterial isolates are used.

  • Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of 10^8 cells per ml.

  • Assay Procedure:

    • A 96-well microtiter plate is used.

    • Serial dilutions of this compound are prepared in the wells.

    • Each well is inoculated with 0.1 ml of the bacterial suspension.

    • The plates are incubated at 37°C for 18 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: NBT Dye Reduction and Lysosomal Enzyme Activity in Macrophages

These assays assess the phagocytic activity of macrophages.[6]

  • Cell Line: Mouse macrophages are used.

  • Treatment: Macrophages are treated with various concentrations of this compound (1-1000 μg/mL).

  • NBT Dye Reduction Assay:

    • The reduction of nitroblue tetrazolium (NBT) by macrophages is measured.

    • Increased NBT reduction indicates stimulation of phagocytic activity.

  • Lysosomal Enzyme Activity Assay:

    • The activity of lysosomal enzymes released by macrophages is quantified.

    • A decrease in enzyme activity can indicate a modulation of the inflammatory response.

In Vivo Anti-inflammatory Activity: Dinitrofluorobenzene (DNFB)-Induced Mouse Ear Edema Model

This model is used to evaluate the anti-inflammatory effects of compounds on contact hypersensitivity.[9]

  • Animals: Mice are used for this study.

  • Sensitization: Mice are sensitized with dinitrofluorobenzene (DNFB).

  • Challenge: After sensitization, the mice are challenged with DNFB on the ear to induce an inflammatory response (edema).

  • Treatment: this compound (at a dose of 100 mg/kg) is administered to the test group.

  • Measurement: The thickness of the ear is measured at different time points (e.g., 48 hours) after the challenge to quantify the reduction in swelling compared to a control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to the activity of this compound.

G cluster_0 This compound's Anticancer Mechanism EugenylAcetate This compound NFkB NF-κB EugenylAcetate->NFkB inhibits p53 p53 EugenylAcetate->p53 enhances Proliferation Cancer Cell Proliferation NFkB->Proliferation promotes p21 p21 (WAF1) p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces p21->Proliferation inhibits

Caption: Anticancer signaling pathway of this compound.

G cluster_1 Mouse Ear Edema Experimental Workflow Sensitization Sensitization: Apply DNFB to mice Challenge Challenge: Apply DNFB to ear Sensitization->Challenge After sensitization period Treatment Treatment: Administer this compound Challenge->Treatment Measurement Measurement: Measure ear thickness at 48h Treatment->Measurement Analysis Analysis: Compare swelling with control Measurement->Analysis

Caption: Workflow for the in vivo anti-inflammatory mouse ear edema model.

Discussion and Conclusion

The compiled data indicates that this compound possesses a broad spectrum of biological activities. In vitro studies have consistently demonstrated its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][5][6][7] Notably, its anti-virulence and quorum sensing inhibitory effects suggest a potential to combat bacterial pathogenicity beyond direct killing.[7]

The comparison between in vitro and in vivo data reveals a promising translation of its effects from the laboratory bench to a living system. For instance, the anti-inflammatory properties observed in macrophage cell cultures are corroborated by the significant reduction of ear edema in a mouse model.[6][9] Similarly, its ability to induce apoptosis and modulate cancer-related proteins in vitro is reflected in its capacity to prevent skin cancer development in mice.[1]

However, some nuances exist. While this compound shows broad-spectrum antibacterial activity, its minimum inhibitory concentration may be higher (indicating lower potency) compared to its precursor, eugenol, or the parent clove oil for certain bacteria.[3][4] In contrast, its antioxidant activity has been reported to be higher than that of non-esterified clove oil in some contexts.[7] These discrepancies highlight the importance of the specific experimental conditions and the endpoints being measured.

References

Assessing the Purity of Synthesized Eugenyl Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of eugenyl acetate, a compound with applications in flavoring, fragrance, and pharmaceuticals.[1][2][3] We present supporting experimental data, detailed protocols, and a comparative look at potential alternatives.

This compound is synthesized via the esterification of eugenol, often using acetic anhydride or acetyl chloride.[1][2][4] The purity of the final product can be affected by unreacted starting materials, byproducts, and residual solvents. Therefore, robust analytical techniques are essential to quantify the purity and identify any contaminants.

Comparative Analysis of Purity Assessment Techniques

A multi-technique approach is often the most effective strategy for a thorough purity assessment of synthesized this compound. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are the most commonly employed methods.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Range (%)Key AdvantagesKey Limitations
GC-MS Separates volatile compounds based on boiling point and partitioning between a stationary and mobile phase, followed by mass-based identification.Quantitative purity, identification of volatile impurities (e.g., residual eugenol, solvents).[5][6][7][8]>98%High sensitivity and specificity for volatile compounds. Provides structural information of impurities.Not suitable for non-volatile impurities. Derivatization may be required for some compounds.
HPLC Separates compounds based on their affinity for a stationary phase and a liquid mobile phase.Quantitative purity, analysis of non-volatile impurities.[9][10][11]>98%Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy.May require longer analysis times. Mass spectrometry detection can be more complex to interpret than GC-MS.
¹H and ¹³C NMR Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Structural confirmation, identification and quantification of impurities with distinct NMR signals.[1][12][13][14][15][16][17]>95% (by qNMR)Provides unambiguous structural information. Quantitative NMR (qNMR) can provide highly accurate purity values without a reference standard of the impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.
FT-IR Measures the absorption of infrared radiation by a sample, identifying functional groups present.Confirmation of the presence of the ester functional group and absence of the hydroxyl group from eugenol.[5][18][19][20]QualitativeRapid and non-destructive. Provides information about functional groups.Not suitable for quantification of impurities unless coupled with chemometrics.[5] Provides limited information on the nature of impurities.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC 6850 with a DB1 MS column).[13]

  • Sample Preparation: Dissolve the synthesized this compound in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.[21]

  • GC Conditions:

    • Injector Temperature: 250 °C[22][23]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.[21]

  • Data Analysis: Identify this compound and any impurities based on their retention times and mass spectra. Purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components.[21]

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water. A common isocratic mobile phase is 60% methanol in water.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm.[11]

  • Data Analysis: Determine the retention time of this compound by injecting a standard. Calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Chemical Shifts (CDCl₃, 400 MHz): δ ~2.3 (s, 3H, -OCOCH₃), ~3.8 (s, 3H, -OCH₃), ~5.1 (m, 2H, =CH₂), ~6.0 (m, 1H, -CH=), ~6.7-6.9 (m, 3H, Ar-H).[13]

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon-13 NMR spectrum.

    • Expected Chemical Shifts (CDCl₃, 100 MHz): δ ~20.7, 55.8, 112.6, 115.8, 120.5, 122.9, 137.5, 138.0, 150.8, 169.2.[13]

  • Data Analysis: Confirm the structure of this compound by analyzing the chemical shifts, coupling patterns, and integrations. Identify impurities by the presence of unexpected signals. Quantitative NMR (qNMR) can be used for accurate purity determination by integrating the signals of this compound against a certified internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Confirm the synthesis of this compound by observing the appearance of a strong ester carbonyl (C=O) stretching band around 1760-1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretching band of eugenol around 3500-3200 cm⁻¹.[20]

Visualization of Experimental and Logical Workflows

G Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_decision Decision start Synthesized this compound gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr ftir FT-IR Analysis start->ftir purity Purity Determination gcms->purity impurities Impurity Identification gcms->impurities hplc->purity nmr->impurities decision Accept or Repurify purity->decision impurities->decision

Caption: Workflow for the purity assessment of synthesized this compound.

G Decision Tree for Analytical Method Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis start Purity Assessment Goal quant Need for Quantification? start->quant qual Need for Structural Confirmation? start->qual volatile Are impurities volatile? quant->volatile Yes qnmr Use qNMR for high accuracy quant->qnmr gcms Use GC-MS volatile->gcms Yes hplc Use HPLC volatile->hplc No nmr Use NMR qual->nmr ftir Use FT-IR for functional group confirmation qual->ftir

Caption: Decision tree for selecting the appropriate analytical method.

Alternatives to this compound

While this compound has its established applications, researchers in drug development may consider alternatives with potentially enhanced properties. The selection of an alternative often depends on the specific therapeutic target and desired pharmacological profile.

CompoundStructural Difference from this compoundPotential Advantages in Drug Development
Eugenol Free hydroxyl group instead of an acetate group.The parent compound with well-documented antioxidant, anti-inflammatory, and antimicrobial properties.[24]
Isothis compound The position of the double bond in the side chain is shifted.May exhibit different biological activities and metabolic stability.
Eugenol-based 1,3,4-oxadiazole hybrids The acetate group is replaced with a more complex heterocyclic moiety.Have shown promising antiproliferative activity against various cancer cell lines.[24][25]
Other Eugenol Esters The acetate group is replaced with other ester functionalities (e.g., benzoate, cinnamate).Can modulate lipophilicity and pharmacokinetic properties, potentially leading to improved bioavailability and efficacy.

The synthesis and purity assessment of these alternatives would follow similar principles to those outlined for this compound, with necessary adjustments to the analytical methods based on their specific physicochemical properties.

References

Safety Operating Guide

Proper Disposal of Eugenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of eugenyl acetate is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing this compound waste. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and place it into a sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1][2][3]

Core Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all local, regional, and national regulations.[1] Waste disposal methods may vary significantly based on geographic location and the specific composition of the waste. Therefore, consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company is mandatory.

The following table summarizes the key characteristics of this compound relevant to its disposal.

PropertyValueCitation
Physical StateColorless to light yellow oil or semi-solid[2]
SolubilityInsoluble in water[4]
BiodegradabilityReadily biodegradable (81% in 28 days)

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with the full chemical name and any other components present in the mixture.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Store this compound waste in its original container or a compatible, properly sealed, and labeled container.

    • For spill cleanup materials, use a suitable, closed container for disposal.[3]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials.

  • Engage Professional Disposal Services:

    • Contact your institution's EHS department to arrange for the collection of the waste.

    • Disposal should be carried out by a licensed professional waste disposal service.[3][5]

  • Disposal Method:

    • The most common and recommended method of disposal for this compound is incineration.[2][3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not dispose of this compound down the drain or in the general trash.[1][2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EugenylAcetateDisposal start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs is_spill Is the waste from a spill? consult_ehs->is_spill absorb Absorb with inert material (e.g., vermiculite, sand) is_spill->absorb Yes is_pure Is the waste pure this compound or a solution? is_spill->is_pure No containerize_spill Place in a sealed, labeled container for disposal absorb->containerize_spill storage Store in a designated, cool, well-ventilated area containerize_spill->storage containerize_pure Keep in original or compatible, sealed, labeled container is_pure->containerize_pure Yes no_mixing Do NOT mix with other waste streams containerize_pure->no_mixing no_mixing->storage contact_disposal Contact licensed hazardous waste disposal company storage->contact_disposal incineration Recommended Disposal: Incineration by licensed facility contact_disposal->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols

Publicly available, detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not readily found in safety data sheets or regulatory guidelines. The standard and required practice is to transfer the waste to a licensed facility that is equipped to handle its destruction in a compliant and safe manner, typically through high-temperature incineration. Attempting to neutralize or treat chemical waste in a laboratory setting without a validated and approved protocol can be dangerous and may violate regulations.

References

Essential Safety and Logistical Information for Handling Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Eugenyl Acetate.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may be appropriate for tasks with a higher risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[2] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3] A lab coat or other protective clothing is necessary to prevent skin contact.[4]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2] If ventilation is insufficient, or in situations where vapors or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Engineering Controls: Work should be conducted in a well-ventilated area.[5] Facilities should be equipped with an eyewash station and a safety shower that are easily accessible.[6][7][8]

Quantitative Data Summary

No established occupational exposure limits (OELs) have been set by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[7]

ParameterValue
Occupational Exposure Limits No data available from OSHA, NIOSH, or ACGIH.[7]
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[2]
Vapor Pressure < 0.1 mm Hg at 20 °C[2]
Oral LD50 (Rat) 1670 mg/kg[7]
Dermal LD50 (Rabbit) > 5 g/kg[7]

Experimental Protocols

The following protocols provide step-by-step guidance for the safe handling, spill cleanup, and disposal of this compound.

Protocol for Safe Handling of this compound
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that a compatible fire extinguisher (carbon dioxide, dry chemical, or foam) is accessible.[5]

    • Verify that the eyewash station and safety shower are operational and unobstructed.[6][7][8]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Dispense this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Avoid direct contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the handling area.[2][5]

    • Keep the container tightly closed when not in use.[5]

    • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[2]

    • Clean the work area and any equipment used.

    • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5]

Protocol for this compound Spill Cleanup
  • Immediate Response:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.[5]

    • If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety department.

  • Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.

    • For small spills, wipe up with an absorbent cloth.[5]

    • Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[3]

Protocol for Disposal of this compound and Contaminated Materials
  • Waste Collection:

    • Collect all this compound waste and contaminated materials in a clearly labeled, sealed, and compatible waste container.[9] The label should indicate "Hazardous Waste" and identify the contents.[9]

    • Do not mix this compound waste with other incompatible waste streams.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[10]

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal:

    • Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[4]

    • Do not pour this compound down the drain or dispose of it in the regular trash.[3]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The clean container can then be disposed of according to institutional guidelines.[11]

Visual Workflow Diagrams

The following diagrams illustrate the procedural workflows for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area check_safety 2. Check Safety Equipment prep_area->check_safety don_ppe 3. Don PPE check_safety->don_ppe dispense 4. Dispense in Ventilated Area don_ppe->dispense avoid_contact 5. Avoid Contact dispense->avoid_contact no_eat 6. No Eating/Drinking/Smoking avoid_contact->no_eat close_container 7. Keep Container Closed no_eat->close_container wash_hands 8. Wash Hands close_container->wash_hands clean_area 9. Clean Work Area wash_hands->clean_area store 10. Store Properly clean_area->store

Caption: Workflow for the safe handling of this compound.

cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_decon Decontamination evacuate 1. Evacuate Area ventilate 2. Ensure Ventilation evacuate->ventilate ign_sources 3. Remove Ignition Sources ventilate->ign_sources contain 4. Contain with Inert Material ign_sources->contain collect 5. Collect Absorbed Material contain->collect clean_spill 6. Clean Spill Area collect->clean_spill dispose_waste 7. Dispose of Contaminated Materials clean_spill->dispose_waste

Caption: Procedure for cleaning up this compound spills.

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal collect_waste 1. Collect in Labeled Container no_mixing 2. Do Not Mix Incompatible Waste collect_waste->no_mixing store_waste 3. Store in Designated Area no_mixing->store_waste store_conditions 4. Ensure Cool, Dry, Ventilated store_waste->store_conditions approved_disposal 5. Use Approved Disposal Program store_conditions->approved_disposal no_drain 6. No Drain/Trash Disposal approved_disposal->no_drain rinse_container 7. Triple-Rinse Empty Containers no_drain->rinse_container

Caption: Disposal plan for this compound and contaminated materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eugenyl Acetate
Reactant of Route 2
Reactant of Route 2
Eugenyl Acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。